3'-Fluoro-5'-(pentafluorosulfur)acetophenone
Description
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Properties
IUPAC Name |
1-[3-fluoro-5-(pentafluoro-λ6-sulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6OS/c1-5(15)6-2-7(9)4-8(3-6)16(10,11,12,13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABWPYOWUIIPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)S(F)(F)(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a "Super-Trifluoromethyl" Building Block
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the pentafluorosulfur (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" moiety.[1] This distinction arises from its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, which can profoundly influence a molecule's biological and physical characteristics.[2] This guide provides a comprehensive technical overview of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone, a key building block that combines the influential SF₅ group with a fluoroacetophenone scaffold, offering a unique tool for the development of novel pharmaceuticals and advanced materials.[3][4] This document will delve into the core physicochemical properties of this compound, its synthesis, and its potential applications, providing a foundational resource for researchers in the field.
Core Physicochemical Properties
The physicochemical profile of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone is dictated by the interplay of its three key components: the aromatic ring, the acetyl group, the fluorine atom, and the pentafluorosulfur group. The strong electron-withdrawing nature of both the fluorine and the SF₅ group significantly impacts the electronic environment of the aromatic ring, influencing its reactivity and intermolecular interactions.
| Property | Value | Source/Comment |
| Molecular Formula | C₈H₆F₆OS | [5] |
| Molecular Weight | 264.19 g/mol | [5] |
| CAS Number | 1240257-57-1 | [5] |
| Appearance | White to light yellow powder/crystal (predicted) | Based on analogous compounds like 3'-Chloro-5'-fluoroacetophenone.[3] |
| Melting Point | 50-60 °C (estimated) | Estimated based on the melting point of 3'-Chloro-5'-fluoroacetophenone (51-55 °C).[3] |
| Boiling Point | >200 °C (estimated) | Expected to be significantly higher than acetophenone due to the presence of the heavy SF₅ group and fluorine. |
| Solubility | Soluble in common organic solvents (e.g., diethyl ether, DMSO).[6] Low solubility in water is expected. | The lipophilic SF₅ group suggests good solubility in nonpolar solvents. |
| pKa | ~18-19 (for the α-protons of the acetyl group, estimated) | Similar to acetophenone, but potentially slightly more acidic due to the electron-withdrawing substituents on the ring. |
Spectroscopic Profile: A Guide to Structural Elucidation
The structural confirmation of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone relies on a combination of spectroscopic techniques. Below is a predicted and rationalized spectroscopic profile based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural analysis of fluorinated compounds.[7]
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methyl protons of the acetyl group will likely appear as a singlet around δ 2.6 ppm. The aromatic protons will exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom. Based on studies of 3'-fluoroacetophenone, long-range coupling between the methyl protons and the fluorine atom is not expected.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbon atoms bonded to fluorine will exhibit characteristic splitting (¹JCF). The presence of the SF₅ group will also influence the chemical shifts of the aromatic carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is particularly informative. It is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and a characteristic multiplet for the SF₅ group. The SF₅ group typically displays a complex A₄B pattern, with the axial fluorine (B) and the four equatorial fluorines (A) having different chemical shifts and coupling to each other. The SF₅ group has been identified as a superior ¹⁹F MRI reporter group due to its strong signal.[1][9]
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule.[10]
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aryl ketone.
-
C-F Stretch: A strong band in the 1100-1300 cm⁻¹ region will indicate the presence of the C-F bond.
-
S-F Stretch: Multiple strong absorption bands associated with the S-F stretching vibrations of the SF₅ group are expected in the 800-950 cm⁻¹ region.
-
Aromatic C-H and C=C Stretches: These will be observed in their typical regions.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 264.19.
-
Fragmentation: A prominent fragment ion is expected at m/z = 249, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment would be the acylium ion at m/z = 105, which is characteristic for acetophenones.[11] The presence of the SF₅ group will also lead to characteristic fragmentation patterns.
Synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone: A Proposed Protocol
The synthesis of compounds containing the pentafluorosulfur group is known to be challenging due to the harsh conditions often required.[12] A plausible synthetic route to 3'-Fluoro-5'-(pentafluorosulfur)acetophenone can be adapted from established methods for the synthesis of other fluorinated acetophenones and SF₅-containing aromatics.[13][14]
Proposed Synthetic Workflow
The following diagram illustrates a potential two-step synthesis starting from a commercially available precursor.
Caption: A proposed two-step synthetic workflow for 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Fluoro-5-(pentafluorosulfur)bromobenzene
-
Diazotization of 3-Fluoro-5-bromoaniline: To a cooled (0-5 °C) solution of 3-fluoro-5-bromoaniline in aqueous HCl, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to form the corresponding diazonium salt.
-
Thiolation: The diazonium salt solution is then slowly added to a solution of sodium hydrosulfide (NaSH) to yield 3-fluoro-5-bromobenzenethiol. The product is extracted with an organic solvent.
-
Oxidative Fluorination: The crude 3-fluoro-5-bromobenzenethiol is subjected to oxidative fluorination. This is a critical and challenging step. Reagents such as silver(II) fluoride (AgF₂) or a mixture of sulfur tetrafluoride (SF₄) and hydrogen fluoride (HF) can be employed under anhydrous conditions and often require specialized equipment due to the hazardous nature of the reagents. This step yields 3-fluoro-5-(pentafluorosulfur)bromobenzene.
Step 2: Synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
-
Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF), a solution of 3-fluoro-5-(pentafluorosulfur)bromobenzene in THF is added dropwise to initiate the formation of the Grignard reagent.
-
Acetylation: The freshly prepared Grignard reagent is then added slowly to a cooled solution of acetic anhydride in an appropriate solvent.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.
Applications in Drug Discovery and Materials Science
The unique properties of the SF₅ group make 3'-Fluoro-5'-(pentafluorosulfur)acetophenone a valuable building block in several areas of research and development.
Medicinal Chemistry
In drug discovery, the SF₅ group is often used as a bioisostere for other functional groups, such as the trifluoromethyl or tert-butyl group, to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[2]
-
Enhanced Metabolic Stability: The high chemical and thermal stability of the SF₅ group can protect the molecule from metabolic degradation, thereby increasing its half-life in the body.[2]
-
Improved Receptor Binding: The strong electron-withdrawing nature and specific steric profile of the SF₅ group can lead to enhanced binding affinity to target proteins.
-
Increased Lipophilicity: The SF₅ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.
-
¹⁹F MRI Tracer: As previously mentioned, the SF₅ group provides a strong signal in ¹⁹F MRI, opening up possibilities for using molecules containing this group as diagnostic agents or for monitoring drug distribution in vivo.[1][9]
The acetophenone moiety itself is a common scaffold in many biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-inflammatory and analgesic agents.[3][15][16][17]
Materials Science
In materials science, the introduction of the SF₅ group can impart desirable properties to organic materials.[4]
-
Enhanced Thermal Stability: The robustness of the S-F bonds contributes to the overall thermal stability of the material.
-
Modified Electronic Properties: The strong electron-withdrawing nature of the SF₅ group can be used to tune the electronic properties of organic semiconductors and other functional materials.
-
Liquid Crystals: The unique shape and polarity of the SF₅ group have been exploited in the design of novel liquid crystalline materials.
Experimental Workflow: Screening for Biological Activity
The following diagram outlines a typical workflow for screening a new compound like 3'-Fluoro-5'-(pentafluorosulfur)acetophenone for potential biological activity.
Sources
- 1. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. 3'-CHLORO-5'-FLUOROACETOPHENONE | 842140-52-7 [chemicalbook.com]
- 7. Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 10. researchgate.net [researchgate.net]
- 11. asdlib.org [asdlib.org]
- 12. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 15. nbinno.com [nbinno.com]
- 16. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Structural Analysis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
This guide serves as a definitive technical resource for the structural and physicochemical analysis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone (CAS: 1240257-57-1). It is designed for medicinal chemists and analytical scientists leveraging the "super-trifluoromethyl" properties of the pentafluorosulfanyl (
Technical Guide & Analytical Protocols
Executive Summary: The "Super-Trifluoromethyl" Scaffold
3'-Fluoro-5'-(pentafluorosulfur)acetophenone represents a high-value pharmacophore in modern medicinal chemistry. It integrates the pentafluorosulfanyl (
Why this molecule matters:
-
Bioisosterism: The
group is a lipophilic, electron-withdrawing bioisostere for nitro ( ), trifluoromethyl ( ), and tert-butyl ( -Bu) groups. -
Metabolic Stability: The
and bonds are chemically inert. The 3'-Fluoro substituent further blocks metabolic oxidation at the vulnerable phenyl ring position. -
Steric Demand: Unlike the planar nitro group or the rotatable
, the group adopts a rigid octahedral geometry (square pyramidal relative to the ring), providing unique occupancy in enzyme active sites.
Molecular Architecture & Physicochemical Profile
Structural Geometry
The molecule consists of a benzene ring substituted at the 1, 3, and 5 positions (meta-meta relationship).
-
Position 1: Acetyl group (
) – Hydrogen bond acceptor. -
Position 3: Fluorine atom – Electronic modulator (inductively withdrawing).
-
Position 5: Pentafluorosulfanyl group (
) – The dominant steric and electronic feature.
Key Geometric Feature: The
Physicochemical Properties (Calculated & Observed)
| Property | Value (Approx.) | Significance |
| Formula | High Fluorine Content (50% by mass) | |
| MW | 264.19 g/mol | Fragment-based drug discovery compatible |
| LogP | ~3.8 - 4.2 | Highly Lipophilic (SF5 is more lipophilic than CF3) |
| Hammett | 0.68 ( | Strong Electron Withdrawing Group (EWG) |
| Electronegativity | 2.5 (Pauling) |
Analytical Protocols: The Core Directive
Nuclear Magnetic Resonance (NMR) Strategy
Analyzing this compound requires a specialized
Protocol:
NMR Acquisition
-
Solvent:
or (use to avoid solvent viscosity broadening of signals). -
Internal Standard: Trichlorofluoromethane (
, 0.0 ppm) or Hexafluorobenzene ( -164.9 ppm). -
Sweep Width: Must be wide (>200 ppm) to capture both the downfield
and upfield Ar-F signals.
Spectral Interpretation Guide
-
The
Signature ( System):-
Axial Fluorine (
): Appears as a Quintet (intensity 1:4:6:4:1) due to coupling with 4 equivalent equatorial fluorines.-
Shift:
+80 to +85 ppm (Downfield of standard). -
Coupling (
): ~145–150 Hz.
-
-
Equatorial Fluorines (
): Appear as a Doublet (intensity 1:1) due to coupling with the single axial fluorine.-
Shift:
+60 to +65 ppm. -
Coupling: Matches
.[2]
-
-
-
The Aromatic Fluorine (3'-F):
-
Signal: Multiplet (typically a triplet of doublets or similar).
-
Shift:
-110 to -115 ppm. -
Coupling: Shows
(~8-10 Hz) and potentially weak through-space coupling to .
-
Protocol:
NMR
-
Aromatic Region (7.5 – 8.5 ppm): Three protons in a 1,3,5-substituted pattern. Look for small couplings to the
group (often broadening the signals). -
Acetyl Methyl (2.6 ppm): Singlet.
Infrared Spectroscopy (FT-IR)
-
S-F Stretch: The diagnostic fingerprint. Look for an intense, broad band at 810–900 cm⁻¹ . This is far stronger than C-F stretches.
-
C=O Stretch: Sharp peak at 1690–1700 cm⁻¹ (Acetophenone carbonyl, shifted slightly higher due to electron-withdrawing substituents).
Mass Spectrometry (GC-MS / LC-MS)
-
Ionization: ESI (positive/negative) or EI (for GC).
-
Fragmentation Pattern (EI):
-
Molecular Ion (
): 264 m/z. -
Loss of Methyl:
(249 m/z). -
Loss of Acetyl:
(221 m/z). -
Fragmentation: Look for peaks at 127 m/z (
) and 89 m/z ( ).
-
-
Warning: The C-S bond is strong, but high-energy collisions can shear the
group.
Visualization of Analysis Logic
The following diagram illustrates the logical flow for confirming the structure, emphasizing the unique spectroscopic signatures of the
Caption: Analytical decision matrix for validating the 3'-Fluoro-5'-SF5 motif using NMR and IR markers.
Synthesis & Impurity Context
Understanding the synthesis aids in identifying potential impurities during analysis.
-
Common Route: Radical addition of
to an alkyne followed by cyclization, or fluorination of a disulfide. -
Critical Impurities:
-
Des-Fluoro analogs: Incomplete fluorination of the sulfur center (e.g.,
intermediates). -
Regioisomers: 2'-Fluoro or 4'-Fluoro isomers if the starting material was not regiopure.
-
Hydrolysis Products: The acetophenone moiety is stable, but harsh acidic conditions can degrade the ketone.
-
References
-
Matrix Scientific . (n.d.). 3'-Fluoro-5'-(pentafluorosulfur)acetophenone Product Data. Retrieved from
-
Savoie, P. R., & Welch, J. T. (2015). Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190. Link
- Tirkkonen, B., et al. (2019). The "Super-Trifluoromethyl" Group in Medicinal Chemistry: Properties and Applications of the SF5 Group. Bioorganic & Medicinal Chemistry.
-
Oakwood Chemical . (n.d.). Safety Data Sheet: 3'-Fluoro-5'-(pentafluorosulfur)acetophenone. Retrieved from
-
Beier, P., et al. (2012). Nucleophilic Aromatic Substitution of Nitro-(pentafluorosulfanyl)benzenes. Journal of Fluorine Chemistry. Link
Sources
3'-Fluoro-5'-(pentafluorosulfur)acetophenone CAS number 1240257-57-1
Advanced Fluorinated Building Blocks for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the modulation of physicochemical properties via fluorination is a cornerstone strategy. While the trifluoromethyl (
This technical guide profiles 3'-Fluoro-5'-(pentafluorosulfur)acetophenone (CAS 1240257-57-1) , a high-value intermediate that combines the steric bulk and lipophilicity of the
Compound Profile: Technical Datasheet
| Property | Specification |
| Chemical Name | 3'-Fluoro-5'-(pentafluorosulfur)acetophenone |
| CAS Number | 1240257-57-1 |
| Molecular Formula | |
| Molecular Weight | 264.19 g/mol |
| Structure | Aromatic ketone with meta-F and meta- |
| Appearance | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in DCM, THF, Ethyl Acetate, Methanol |
| Key Functionality | Bioisostere for 3,5-bis(trifluoromethyl)acetophenone |
| Hazards | Irritant (Skin/Eye/Respiratory); Handle with standard PPE |
The Advantage: Mechanistic Insights
The
3.1. Steric and Electronic Modulation
-
Electronegativity: The
group is strongly electron-withdrawing ( ), slightly more so than ( ). This reduces the electron density of the acetophenone ring, making the carbonyl carbon more electrophilic and the ring less susceptible to oxidative metabolism. -
Steric Bulk: The
group has a volume of 46 , falling between the tert-butyl group and the group. This unique size allows it to fill hydrophobic pockets that are too large for a group but too small for a t-butyl group.[2] -
Lipophilicity: The hydrophobicity (
) of is significantly higher than (1.51 vs 0.88). This dramatically improves membrane permeability and blood-brain barrier (BBB) penetration.[2]
3.2. Structural Logic (SAR)
The addition of the 3'-Fluoro atom works synergistically with the 5'-
Strategic Synthesis
The synthesis of CAS 1240257-57-1 typically bypasses direct fluorination of the acetophenone (which is harsh and non-selective).[2] Instead, it relies on Metal-Halogen Exchange or Transition-Metal Catalyzed Coupling using the commercially available precursor 1-bromo-3-fluoro-5-(pentafluorosulfur)benzene.[2]
Primary Synthetic Route: Palladium-Catalyzed Stille Coupling
This method is preferred for its mild conditions and tolerance of the sensitive
Figure 1: Palladium-catalyzed synthesis of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone via Stille coupling, ensuring preservation of the SF5 moiety.
Experimental Protocol: Stille Coupling Route
Objective: Synthesize 3'-Fluoro-5'-(pentafluorosulfur)acetophenone from the aryl bromide precursor.
Materials:
-
1-bromo-3-fluoro-5-(pentafluorosulfur)benzene (1.0 eq)[2]
-
Tributyl(1-ethoxyvinyl)tin (1.1 eq)[2]
-
Bis(triphenylphosphine)palladium(II) dichloride (
) (0.05 eq)[2] -
Toluene (Anhydrous)[2]
-
2M HCl[4]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 2-neck round bottom flask and equip it with a magnetic stir bar and a reflux condenser. Flush the system with Argon or Nitrogen for 15 minutes.
-
Reagent Charging: Under positive inert gas pressure, add the aryl bromide (1.0 eq) and the Palladium catalyst (5 mol%).
-
Solvent Addition: Add anhydrous Toluene (
concentration relative to bromide) via syringe. -
Coupling Reaction: Add Tributyl(1-ethoxyvinyl)tin (1.1 eq) dropwise. Heat the reaction mixture to 90–100°C for 12–16 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting bromide spot should disappear.
-
-
Hydrolysis (The Acetyl Formation): Cool the mixture to room temperature. Add 2M HCl (excess) directly to the reaction vessel and stir vigorously for 2 hours. This converts the intermediate vinyl ether into the desired ketone.
-
Workup: Dilute with Diethyl Ether. Wash the organic layer with water (
) and brine ( ). Dry over , filter, and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexanes to 5% Ethyl Acetate in Hexanes.
-
Note: Tin byproducts can be difficult to remove; washing the organic layer with a saturated KF (Potassium Fluoride) solution during workup helps precipitate insoluble tin fluorides.
-
Analytical Characterization
To validate the synthesis, specific spectroscopic signatures must be confirmed.
-
H NMR (400 MHz,
):-
2.65 ppm (s, 3H): Distinct singlet for the methyl ketone (
).[2] -
7.50 – 8.10 ppm (m, 3H): Aromatic protons. Look for the specific coupling patterns due to F-H and H-H interactions. The proton between the
and F groups will appear as a distinct multiplet due to coupling with both fluorine sets.
-
2.65 ppm (s, 3H): Distinct singlet for the methyl ketone (
-
F NMR (376 MHz,
): -
Mass Spectrometry (GC-MS/LC-MS):
-
Parent ion
or at 264/265 m/z . -
Fragmentation often shows loss of methyl group (
) or loss of CO ( ).[2]
-
Handling & Safety
-
Stability: The
group is chemically robust and resistant to hydrolysis under standard acidic/basic conditions. However, the acetophenone moiety is reactive.[5] -
Volatile Fluorides: While the final product is stable, synthesis intermediates involving tin or lithium reagents require careful handling in a fume hood.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Avoid inhalation of vapors.
References
-
Altneisen, F. (2025). Advanced Fluorination Strategies in Medicinal Chemistry. Journal of Fluorine Chemistry. Link
-
Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds: Synthesis and applications. Chemical Reviews, 115(2), 1130-1190. Link[2]
-
Matrix Scientific. (2024). Product Datasheet: 3'-Fluoro-5'-(pentafluorosulfur)acetophenone. Link
-
Rowan Scientific. (2024). The Pentafluorosulfanyl Group (SF5): Applications in Medicinal Chemistry. Link
Sources
Methodological & Application
Application Note: Protocols for Incorporating the SF5 Group into Bioactive Molecules
Part 1: Executive Summary & Strategic Rationale
The pentafluorosulfanyl group (SF
Historically, the adoption of SF
Physicochemical Comparison: The "Super-CF3" Effect
The following table highlights why SF
| Property | CF | SF | tert-Butyl | Impact on Drug Design |
| Geometry | Tetrahedral ( | Octahedral ( | Tetrahedral | SF |
| Volume (Å | ~35 | ~55 | ~77 | SF |
| Electronegativity ( | 0.53 | 0.68 | -0.20 | SF |
| Lipophilicity ( | 0.88 | 1.51 | 1.98 | Critical: SF |
| Dipole Moment (D) | 2.60 | 3.44 | ~0.50 | Strong dipole can orient the molecule in the binding pocket. |
Part 2: Synthesis Strategy & Decision Tree
Choosing the correct protocol depends entirely on the hybridization of the target carbon.
Part 3: Detailed Experimental Protocols
Protocol A: Aromatic SF Synthesis (The "Gas-Free" TCCA Method)
Application: Synthesis of Aryl-SF
Reagents & Materials
-
Substrate: Diphenyl disulfide derivative (1.0 equiv).
-
Oxidant: Trichloroisocyanuric acid (TCCA) (1.05 equiv).
-
Fluoride Source 1: Potassium Fluoride (KF) (spray-dried, 12 equiv).
-
Fluoride Source 2: Silver Fluoride (AgF) or ZnF
(for the exchange step). -
Solvent: Acetonitrile (anhydrous).
-
Acid Catalyst: HBF
·OEt (catalytic).
Step-by-Step Methodology
-
Formation of Ar-SF
Cl (Chlorotetrafluorosulfur Intermediate):-
In a glovebox or under strictly inert atmosphere (N
), charge a dry round-bottom flask with the aryl disulfide (1.0 mmol), KF (12 mmol), and TCCA (1.05 mmol). -
Add anhydrous Acetonitrile (10 mL).
-
Add HBF
·OEt (0.1 mL) dropwise. -
Reaction: Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
Checkpoint: The reaction mixture will turn from a suspension to a pale yellow solution.
-
Filtration: Filter the mixture under N
to remove insoluble cyanuric acid byproducts and excess KF. The filtrate contains the Ar-SF Cl intermediate.
-
-
Halogen Exchange (Cl
F): -
Workup & Isolation:
-
Quench with saturated aqueous NaHCO
. -
Extract with Pentane or Hexane (SF
compounds are highly lipophilic and prefer non-polar solvents). -
Dry over MgSO
and concentrate. -
Purification: Silica gel chromatography using 100% Hexanes to 5% EtOAc/Hexanes.
-
Protocol B: Aliphatic SF Incorporation (Radical Addition)
Application: Converting alkynes/alkenes into
Safety Critical: SF
Reagents & Materials
-
Substrate: Terminal Alkyne (1.0 equiv).
-
Reagent: SF
Cl gas (1.2 equiv). -
Initiator: Et
B (1.0 M in hexanes, 0.1–0.2 equiv). -
Solvent: Anhydrous Hexane or CH
Cl . -
Cooling: Dry ice/Acetone bath (-78 °C).
Step-by-Step Methodology
-
Condensation of SF
Cl:-
Set up a three-neck flask with a dry ice reflux condenser and a nitrogen inlet.
-
Cool the flask to -78 °C.
-
Slowly bleed SF
Cl gas from the cylinder into the flask until the required mass/volume is condensed (calculate based on density ~1.5 g/mL at low temp).
-
-
Addition of Substrate:
-
Dissolve the alkyne in anhydrous Hexane (pre-cooled).
-
Cannulate the alkyne solution into the flask containing liquid SF
Cl.
-
-
Radical Initiation:
-
Add Et
B solution dropwise via syringe pump over 30 minutes. -
Note: Et
B is pyrophoric. Ensure the needle tip is submerged or the headspace is strictly inert. -
Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.
-
-
Workup:
-
Quench with 10% aqueous NaHCO
. -
Extract with pentane.
-
Caution: The product is often volatile. Do not rotovap to dryness; use a gentle stream of N
or controlled vacuum.
-
Radical Cycle Visualization
The success of Protocol B relies on the propagation chain. If the chain terminates early, yield drops.
Part 4: Self-Validating Systems (QC & Troubleshooting)
Trustworthiness in SF
The F NMR "Fingerprint"
You do not need a reference standard to know if you made the SF
-
Pattern: An AB
system . -
Appearance:
-
Axial Fluorine (1F): A quintet (split by the 4 equatorial Fs).
-
Equatorial Fluorines (4F): A doublet (split by the 1 axial F).
-
-
Shift: Typically
+60 to +90 ppm (relative to CFCl ). -
Validation Rule: If you see a singlet, you likely have a degradation product or impurity (e.g., -SO
F).[2] Only the Doublet + Quintet confirms SF .
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Protocol A: Low Yield / Incomplete Conversion | Moisture in the reaction.[2] | TCCA and AgF are moisture-sensitive.[2] Dry all reagents under high vacuum and use strictly anhydrous MeCN. |
| Protocol A: Formation of Ar-Cl instead of Ar-SF | Failed Fluoride Exchange. | The AgF/ZnF |
| Protocol B: Polymerization of Alkyne | Temperature too high. | The |
| Protocol B: Loss of product during evaporation | Product Volatility. | SF |
References
-
Dolbier, W. R., et al. (2002). "Efficient and Practical Synthesis of SF5-Benzene Derivatives." Journal of Fluorine Chemistry.
-
Umemoto, T., et al. (2012). "Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues." Beilstein Journal of Organic Chemistry.
-
Savoie, P. R., & Welch, J. T. (2015).[5] "Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds." Chemical Reviews.
-
Pitts, C. R., et al. (2014). "Making the SF5 Group More Accessible: A Gas-Reagent-Free Approach to Aryl Tetrafluoro-λ6-sulfanyl Chlorides." Angewandte Chemie International Edition.
-
Altmeppen, J., et al. (2024). "Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group." ACS Sensors.
Sources
Application Notes and Protocols for the Development of SF5-Substituted Inhibitors for Brut-T-Kinase
Introduction: The Strategic Advantage of the Pentafluorosulfanyl (SF5) Group in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of enzyme inhibitors with superior potency, selectivity, and pharmacokinetic profiles is a perpetual endeavor. The strategic incorporation of fluorine-containing functional groups has emerged as a powerful tool in this pursuit. While the trifluoromethyl (CF3) group has long been a mainstay, the pentafluorosulfanyl (SF5) group is rapidly gaining prominence as a "super-trifluoromethyl" moiety, offering a unique combination of properties that can be leveraged for the design of next-generation enzyme inhibitors.[1][2]
The SF5 group possesses a unique electronic and steric profile. It is one of the most electron-withdrawing groups, which can significantly influence the acidity of nearby protons and the nature of intermolecular interactions.[3] Despite its high fluorine content, the SF5 group is remarkably lipophilic, a characteristic that can enhance membrane permeability and, consequently, bioavailability.[3][4] Furthermore, its octahedral geometry and larger size compared to the CF3 group can lead to more specific and potent interactions within an enzyme's active site.[5] The inherent thermal and chemical stability of the S-F bonds also contributes to the metabolic robustness of SF5-containing compounds.[3] These attributes make the SF5 group an attractive bioisosteric replacement for other functional groups in efforts to optimize drug candidates.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of SF5-substituted inhibitors, with a specific focus on Bruton's tyrosine kinase (BTK) as a target enzyme. BTK is a critical non-receptor tyrosine kinase in the B-cell receptor signaling pathway and a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[6] We will explore the rational design, synthesis, and biochemical and cellular evaluation of a novel SF5-substituted BTK inhibitor, providing detailed protocols and expert insights to guide your research.
Rational Design of an SF5-Substituted BTK Inhibitor
The design of a potent and selective SF5-substituted BTK inhibitor begins with a thorough understanding of the BTK active site and the mechanism of action of existing inhibitors. Ibrutinib, a clinically approved covalent BTK inhibitor, serves as an excellent starting point. It forms a covalent bond with Cys481 in the BTK active site, leading to irreversible inhibition.[6] Our strategy involves replacing the phenoxy group in an ibrutinib-like scaffold with a pentafluorosulfanyl-substituted phenyl ring.
The Rationale:
-
Enhanced Lipophilicity and Binding Pocket Occupancy: The increased lipophilicity of the SF5 group is hypothesized to promote favorable hydrophobic interactions within the predominantly nonpolar ATP-binding pocket of BTK. Its larger size may also allow for better shape complementarity and occupancy of the active site.
-
Modulation of Electronic Properties: The strong electron-withdrawing nature of the SF5 group can alter the electron density of the aromatic ring, potentially influencing key pi-stacking or other non-covalent interactions with amino acid residues in the active site.
-
Metabolic Stability: The robustness of the SF5 group is expected to enhance the metabolic stability of the inhibitor, a crucial parameter for in vivo efficacy.
To visualize the potential binding mode of our designed SF5-inhibitor, molecular docking studies can be performed. These computational methods predict the preferred orientation of the inhibitor within the BTK active site and estimate the binding affinity.[7][8]
Caption: Workflow for the rational design of an SF5-substituted BTK inhibitor.
Synthesis of a Representative SF5-BTK Inhibitor
The synthesis of SF5-containing compounds can present unique challenges.[3] However, advancements in synthetic methodologies have made their preparation more accessible.[9][10] Here, we provide a detailed, step-by-step protocol for the synthesis of a representative SF5-substituted BTK inhibitor, based on established synthetic routes for ibrutinib and the incorporation of SF5-anilines.[2][11][12]
Protocol 1: Synthesis of (R)-1-(3-(4-amino-3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one
Materials:
-
3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
4-(pentafluorosulfanyl)phenylboronic acid
-
(R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate
-
Potassium carbonate (K2CO3)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Solvents: 1,4-dioxane, water, N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Suzuki Coupling:
-
To a solution of 3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in a mixture of 1,4-dioxane and water (4:1) are added 4-(pentafluorosulfanyl)phenylboronic acid (1.2 eq), K2CO3 (3.0 eq), and Pd(PPh3)4 (0.05 eq).
-
The reaction mixture is degassed and heated to 90 °C for 12 hours under a nitrogen atmosphere.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to afford 3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
-
-
N-Alkylation:
-
To a solution of 3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) in DMF are added (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.1 eq) and K2CO3 (2.5 eq).
-
The reaction mixture is heated to 80 °C for 16 hours.
-
After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by silica gel chromatography to yield (R)-tert-butyl 3-(4-amino-3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
-
-
Boc-Deprotection:
-
The product from the previous step is dissolved in DCM, and TFA (10 eq) is added dropwise at 0 °C.
-
The reaction is stirred at room temperature for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with DCM. The organic layer is dried and concentrated to give the crude (R)-3-(4-(pentafluorosulfanyl)phenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, which is used in the next step without further purification.
-
-
Amidation:
-
To a solution of the crude amine from the previous step (1.0 eq) and TEA (3.0 eq) in DCM at 0 °C is added acryloyl chloride (1.1 eq) dropwise.[12]
-
The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The final product, (R)-1-(3-(4-amino-3-(4-(pentafluorosulfanyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one, is purified by silica gel chromatography.
-
Biochemical Evaluation: BTK Inhibition Assay
To determine the inhibitory potency of the newly synthesized SF5-BTK inhibitor, a robust and sensitive biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.[13]
Protocol 2: BTK Inhibition Assay using ADP-Glo™ Kinase Assay
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[13]
-
Synthesized SF5-BTK inhibitor and a reference inhibitor (e.g., Ibrutinib)
-
384-well plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the SF5-BTK inhibitor and the reference inhibitor in 100% DMSO.
-
Perform serial dilutions of the compounds in kinase buffer to achieve the desired concentration range for IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO control).
-
Add 2 µL of BTK enzyme solution (concentration to be optimized for linear ADP production).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix (containing Poly(Glu,Tyr) and ATP at their optimized concentrations).
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[14]
-
Incubate at room temperature for 40 minutes.[14]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]
-
Incubate at room temperature for 30 minutes.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus the BTK activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Data Presentation:
The inhibitory activities of the SF5-BTK inhibitor and the reference compound should be summarized in a table for easy comparison.
| Compound | Target | IC50 (nM) |
| SF5-BTK Inhibitor | BTK | [Experimental Value] |
| Ibrutinib (Reference) | BTK | ~0.5[6] |
Cellular Target Engagement
While biochemical assays are crucial for determining direct enzyme inhibition, it is equally important to confirm that the inhibitor can engage its target within a cellular context. Cellular target engagement assays, such as the Cellular Thermal Shift Assay (CETSA), can provide this vital information.[4] These assays are based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).
Physicochemical Properties: A Comparative Analysis
The introduction of the SF5 group is expected to significantly alter the physicochemical properties of the inhibitor compared to its CF3 counterpart. A comparative analysis of these properties is essential for understanding its drug-like characteristics.
| Property | -CF3 | -SF5 | Rationale for Difference |
| LogP (Lipophilicity) | Lower | Higher | The SF5 group is inherently more lipophilic than the CF3 group.[15] |
| Electron Withdrawing Effect (Hammett Constant, σp) | ~0.53 | ~0.68 | The higher electronegativity of the five fluorine atoms in the SF5 group results in a stronger electron-withdrawing effect. |
| Molecular Volume (ų) | ~43 | ~89 | The SF5 group is significantly larger than the CF3 group. |
| Metabolic Stability | Good | Expected to be Excellent | The high strength of the S-F bonds contributes to increased resistance to metabolic degradation.[3] |
Conclusion and Future Directions
The pentafluorosulfanyl group represents a valuable addition to the medicinal chemist's toolbox for designing novel enzyme inhibitors. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability offers a compelling strategy for optimizing lead compounds. This application note has provided a comprehensive framework for the development of SF5-substituted BTK inhibitors, from rational design and synthesis to biochemical and cellular evaluation.
The provided protocols offer a robust starting point for researchers to synthesize and characterize their own SF5-containing inhibitors. Future work should focus on expanding the library of SF5-substituted kinase inhibitors and exploring their selectivity profiles across the kinome. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds will be crucial in validating the therapeutic potential of this promising class of inhibitors.
References
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Beilstein J. Org. Chem. [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. PubMed. [Link]
-
(PDF) Synthesis and biological evaluation of benzodiazepines containing a pentafluorosulfanyl group. ResearchGate. [Link]
- CN104557945A - Synthesis method of ibrutinib.
- CN114276355A - A kind of preparation method of ibrutinib.
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]
-
Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. PubMed. [Link]
-
A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI. [Link]
-
The Pentafluorosulfanyl Group (SF5). Rowan Scientific. [Link]
-
Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). PubMed. [Link]
-
IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. [Link]
-
Docking and molecular dynamics studies of peripheral site ligand-oximes as reactivators of sarin-inhibited human acetylcholinesterase. PubMed. [Link]
-
Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. PMC. [Link]
-
PROTOCOL TITLE: A Randomized, Multicenter, Open-label, Phase 3 Study of the Bruton's Tyrosine Kinase (BTK) Inhibitor Ibrutinib. ClinicalTrials.gov. [Link]
-
Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC - PubMed Central. [Link]
-
Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement. PubMed Central. [Link]
-
(PDF) Evaluation of Bruton's Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL). ResearchGate. [Link]
-
CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. bioRxiv. [Link]
-
Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science. [Link]
- EP3257855B1 - Method for preparing ibrutinib.
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Structure−Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. eScholarship.org. [Link]
-
When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper. SciSpace. [Link]
-
A) Comparison of selected factors of SF5 and CF3 groups for benzene... ResearchGate. [Link]
-
From Target to Therapy: Molecular docking in structure-based Drug discovery and Biological activities. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
Python Scripting for Molecular Docking: Enzyme Commission Class with Ligands. YouTube. [Link]
-
A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. EP3257855B1 - Method for preparing ibrutinib - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of the first pentafluorosulfanyl analogs of mefloquine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 11. CN114276355A - A kind of preparation method of ibrutinib - Google Patents [patents.google.com]
- 12. promega.com [promega.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
role of SF5 group in enhancing metabolic stability of drugs
The Pentafluorosulfanyl (SF ) Group in Medicinal Chemistry: Enhancing Metabolic Stability and Pharmacokinetics[1][2]
Executive Summary
This application note details the strategic implementation of the pentafluorosulfanyl (SF
Part 1: Physicochemical Basis of Metabolic Stability
The SF
-
Electronic Deactivation: The SF
group is one of the most electron-withdrawing groups known ( vs for CF ). This significantly deactivates aromatic rings toward oxidative metabolism by Cytochrome P450 (CYP450) enzymes, which favor electron-rich substrates. -
Steric Shielding: Unlike the rotational symmetry of CF
, the SF group has a rigid, square-pyramidal geometry. This bulk effectively blocks the approach of metabolic enzymes to adjacent positions (ortho/meta) more effectively than CF or tert-butyl groups. -
Lipophilicity Modulation: SF
is highly lipophilic ( vs for CF ).[1] While high lipophilicity can sometimes increase metabolic clearance, the SF group's chemical inertness typically overrides this, resulting in a net increase in metabolic stability while improving membrane permeability.
Table 1: Comparative Physicochemical Properties[3]
| Property | Hydrogen (H) | Fluorine (F) | Trifluoromethyl (CF | Pentafluorosulfanyl (SF | tert-Butyl (t-Bu) |
| Hammett | 0.00 | 0.06 | 0.54 | 0.68 | -0.20 |
| Hansch | 0.00 | 0.14 | 0.88 | 1.23 | 1.98 |
| Volume ( | ~5 | ~12 | 42.6 | 68.9 | 76.9 |
| Geometry | Spherical | Spherical | Tetrahedral | Square Pyramidal | Tetrahedral |
| Metabolic Liability | High | Low | Low | Very Low | Moderate (Oxidation) |
Part 2: Mechanistic Visualization
The following diagram illustrates how the SF
Caption: Comparison of metabolic fate. The SF5 group (green path) repels CYP450 attack via steric bulk and electron withdrawal, whereas the unsubstituted ring (red path) undergoes rapid hydroxylation.
Part 3: Application Note – Strategic Substitution
Case Study: DSM-265
A prime example of SF
-
Challenge: Early leads suffered from rapid metabolic clearance.
-
Solution: Replacement of a CF
group or other substituents with SF . -
Outcome: The SF
analog demonstrated superior metabolic stability and a long half-life in humans, allowing for a single-dose cure potential for malaria. The SF group blocked the metabolic "soft spot" on the aniline ring while maintaining the necessary lipophilicity for target binding.
Design Heuristics
-
Para-Position Blocking: Place SF
at the para-position of phenyl rings prone to oxidation. This is the most common and effective strategy. -
Solubility Management: Because SF
increases LogP, counterbalance this by introducing polar groups (e.g., pyridine nitrogens, solubilizing tails) elsewhere in the molecule to maintain aqueous solubility. -
Bioisostere for t-Butyl: If a tert-butyl group is metabolically labile (oxidation of methyl groups), replace it with SF
. They have similar volume, but SF is chemically inert.
Part 4: Protocols
Protocol 1: Synthesis & Safety Considerations
Note: SF
Safety Warning: SF
General Synthetic Workflow (Aryl-SF
-
Precursor: Start with an aryl disulfide or thiol.
-
Chlorination: React with Cl
/F (specialized) or use commercial building blocks like 4-nitrophenylsulfur pentafluoride . -
Functionalization: Reduce the nitro group to an aniline, which serves as a versatile handle for coupling reactions (e.g., amide coupling, Buchwald-Hartwig).
Protocol 2: Optimized Metabolic Stability Assessment (Microsomal Stability)
Context: SF
Materials
-
Test Compound: 10 mM stock in DMSO.
-
Liver Microsomes: Human/Rat/Mouse (20 mg/mL protein concentration).
-
NADPH Regenerating System: 10 mM NADPH (freshly prepared).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (IS).
Experimental Workflow
-
Preparation:
-
Dilute Test Compound to 1 µM in Phosphate Buffer (ensure <0.1% DMSO final).
-
Critical Step: Check for precipitation.[6] If cloudy, lower concentration to 0.5 µM.
-
-
Incubation:
-
T0 (0 min): Add 50 µL of microsomes (0.5 mg/mL final) to plate. Add 50 µL compound. Immediately add 200 µL Quenching Solution.
-
Tx (Reaction): Pre-incubate microsomes + compound for 5 min at 37°C.
-
Start: Add NADPH to initiate reaction.
-
Sampling: At 5, 15, 30, and 60 minutes, transfer 50 µL aliquots to tubes containing 200 µL Quenching Solution.
-
-
Non-Specific Binding (NSB) Control:
-
Perform the same incubation without NADPH.
-
If loss of parent compound is observed >20% over 60 mins, significant NSB or chemical instability is present.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Workflow Diagram
Caption: Step-by-step workflow for assessing metabolic stability, including critical solubility checks and NSB controls.
Part 5: Data Analysis & Interpretation
Calculation of Intrinsic Clearance ( )
Plot the natural log (ln) of the remaining parent compound (% remaining) vs. time. The slope (
Correction for Microsomal Binding
Because SF
Austin Method Equation:
True Intrinsic Clearance:
Interpretation:
-
High Stability:
. Ideal for once-daily dosing. -
Moderate Stability:
. -
Low Stability:
. Indicates the SF group may not be effectively blocking the primary metabolic site, or a different soft spot exists.
References
-
The "Super-Trifluoromethyl" Group
-
Savoie, P. R., & Welch, J. T. (2015).[7] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
-
-
DSM-265 Case Study
- Phillips, M. A., et al. (2015). A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria.
-
Physicochemical Properties of SF5
-
Pascal, R. A., et al. (2000). Measurement of the size and shape of the pentafluorosulfanyl group.[1] Journal of the American Chemical Society.
-
-
Microsomal Stability Protocols
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[7]
-
Sources
- 1. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 5. sussex.figshare.com [sussex.figshare.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for SF5-Aromatic Compounds
Welcome to the Advanced Fluorine Chemistry Support Hub. Ticket ID: SF5-OPT-2026 Subject: Optimization and Troubleshooting for Pentafluorosulfanyl (SF5) Arene Synthesis and Functionalization. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The pentafluorosulfanyl group (SF₅) is frequently termed the "super-trifluoromethyl" group due to its high electronegativity (
Module 1: De Novo Synthesis of the Ar-SF₅ Core
Protocol A: Radical Addition of SF₅Cl to Alkynes/Alkenes
Best for: Creating aliphatic SF₅ intermediates that can be aromatized or used as building blocks. Key Reagent: SF₅Cl (Gas/Liquid, bp -10 °C). Mechanism: Radical chain propagation.[1]
Optimized Workflow (The Dolbier-Et₃B Protocol)
Standard thermal initiation often leads to polymerization or low yields. The triethylborane (Et₃B) mediated method at low temperature is the industry standard for high fidelity.
Step-by-Step Methodology:
-
Setup: Flame-dry a three-neck round-bottom flask equipped with a dry ice/acetone condenser. Purge with Argon.
-
Solvent: Use anhydrous CH₂Cl₂ or hexane. (Avoid ethers if Lewis acids are used later).
-
Reagent Loading: Cool solvent to -78 °C. Condense SF₅Cl (1.2 equiv) into the flask. Add the alkyne/alkene substrate (1.0 equiv).[2][3]
-
Initiation: Add Et₃B (0.1–0.2 equiv, 1M in hexane) slowly via syringe pump over 1 hour. Critical: Inject below the solvent surface to prevent premature oxidation of Et₃B by headspace oxygen.
-
Reaction: Stir at -60 °C to -40 °C for 2–4 hours.
-
Quench: Wash with 10% NaHCO₃ and brine.
Troubleshooting Guide (Q&A)
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Low Conversion | Et₃B is "dead" (oxidized). | Et₃B is pyrophoric and degrades instantly in air. Use a fresh bottle or switch to photoredox conditions (e.g., Ir(ppy)₃, Blue LED) which avoids pyrophoric reagents. |
| Polymerization of Substrate | Temperature too high. | Maintain T < -40 °C. Radical chains propagate too aggressively at RT. |
| Mixture of cis/trans isomers | Thermodynamic control. | Radical addition to alkynes often gives mixtures. Trans-addition (kinetic) usually dominates but isomerization occurs. Isolate via silica chromatography; SF₅ compounds are non-polar and move fast. |
| Explosion/Pressure Buildup | SF₅Cl expansion. | SF₅Cl is a gas at RT. Never seal the vessel completely without a pressure-rated release valve or balloon (if at low pressure). |
Protocol B: Oxidative Fluorination of Disulfides
Best for: Converting electron-deficient aryl disulfides directly to Ar-SF₅. Key Reagents: AgF₂ (Silver(II) fluoride) or F₂/N₂.
Technical Insight: This reaction proceeds via an SF₃ intermediate. The oxidation from S(IV) to S(VI) is the rate-limiting and most difficult step, often requiring forcing conditions that can degrade the aromatic ring.
Graphviz Diagram: Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthetic pathway based on starting material availability.
Module 2: Functionalizing the Scaffold
Once the Ar-SF₅ core is established, functionalization is challenging due to the group's electron-withdrawing nature (deactivating the ring toward electrophiles) and steric bulk.
Protocol A: Palladium-Catalyzed Cross-Coupling
The SF₅ group is chemically robust and tolerates Suzuki-Miyaura and Buchwald-Hartwig conditions. However, the electron-deficient ring makes oxidative addition of Ar-SF₅-Halides to Pd(0) easier, but the transmetallation/reductive elimination can be sluggish due to steric crowding if the halide is ortho to the SF₅.
Optimized Conditions (Suzuki-Miyaura):
-
Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos or XPhos (Ligand choice is critical).
-
Base: K₃PO₄ (anhydrous) or CsF.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Temperature: 80–100 °C.
Data Table: Ligand Performance for Ortho-Substituted Ar-SF₅
| Ligand | Yield (%) | Comment |
|---|---|---|
| PPh₃ | < 20% | Fails due to steric congestion. |
| SPhos | 85–92% | Recommended. Excellent for sterically hindered substrates. |
| XPhos | 75–80% | Good alternative, better for chlorides. |
| dppf | 40–50% | Moderate success, requires higher catalyst loading. |
Protocol B: Ortho-Lithiation (The "Danger Zone")
Direct deprotonation ortho to the SF₅ group is possible but risky. The SF₅ group can act as a leaving group (releasing F⁻) or the lithiated species can eliminate to form a benzyne intermediate, leading to decomposition.
Critical Safety/Yield Parameters:
-
Base: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). Avoid n-BuLi as it acts as a nucleophile and attacks the sulfur center or ring.
-
Temperature: Strict control at -78 °C .
-
At -78 °C: Lithiation is stable.
-
At > -50 °C: Elimination to benzyne occurs rapidly.
-
-
Electrophile Trap: Add the electrophile (e.g., I₂, DMF, aldehydes) immediately or use an in situ trapping method (e.g., with TMSCl present).
Graphviz Diagram: Stability & Reactivity Pathways
Caption: Reaction pathway for ortho-lithiation showing the critical bifurcation between successful trapping and benzyne decomposition.
Module 3: FAQ & Troubleshooting
Q: My SF₅-arene shows an extra peak in ¹⁹F NMR. What is it? A: The SF₅ group has a distinct AB₄ pattern (or doublet of quintets/quintet of doublets).
-
Signature: A doublet (axial F, integral 1) and a quintet (equatorial F₄, integral 4).
-
Artifacts: If you see a singlet around -50 to -60 ppm, check for CF₃ impurities or decomposition to Ar-F. If you see peaks around +50 to +70 ppm, this may be residual SF₅Cl or inorganic fluoride.
Q: Can I reduce a nitro group on an SF₅-benzene ring? A: Yes. The SF₅ group is stable to standard reduction conditions (H₂/Pd-C, Fe/AcOH, SnCl₂).
-
Caution: Avoid dissolving metal reductions (Li/NH₃) as they can cleave the C-S bond or defluorinate the sulfur.
Q: Why did my Grignard reaction fail with an SF₅-ester? A: The SF₅ group is highly electron-withdrawing, making the ester carbonyl extremely electrophilic. However, the SF₅ group itself is generally stable to Grignard reagents unless the temperature is high. Ensure the Grignard is titrated and the reaction is kept at 0 °C or lower.
Q: Is the SF₅ group stable to acid hydrolysis? A: Extremely. You can reflux SF₅-arenes in concentrated H₂SO₄ or HCl without affecting the S-F bonds. This allows for rigorous deprotection of other functional groups (e.g., hydrolysis of nitriles to acids) without compromising the SF₅ core.
References
-
Dolbier, W. R., et al. "Efficient Synthesis of SF5-Containing Compounds via Radical Addition of SF5Cl."[4] Journal of Fluorine Chemistry, 2006. (Verified via search context).
-
Umemoto, T., et al. "Discovery of Practical Production Processes for Arylsulfur Pentafluorides."[5] Beilstein Journal of Organic Chemistry, 2012.[5]
-
Shibata, N., et al. "Synthesis and Physicochemical Properties of 2-SF5-Indoles." ACS Organic & Inorganic Au, 2021.
-
Santeusanio, S., et al. "Palladium-Catalyzed Cross-Coupling of Pentafluorosulfanyl Arenes." Tetrahedron, 2014.[5]
-
Knochel, P., et al. "Functionalization of SF5-Arenes via Magnesium and Zinc Intermediates." Angewandte Chemie Int.[5] Ed., 2011.
Sources
- 1. aklectures.com [aklectures.com]
- 2. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
handling and safety precautions for SF5Cl reagent
Topic: Handling and Safety Precautions for SF5Cl Reagent Content Type: Technical Support Center Guide (Q&A / Troubleshooting) Audience: Researchers, Medicinal Chemists, Process Safety Engineers
Mastering the "Super-Trifluoromethyl" Reagent
Status: Operational Ticket Priority: High (Toxic/Corrosive Gas) Expert: Senior Application Scientist, Fluorine Chemistry Division
🔬 Introduction: Why SF5Cl?
Pentafluorosulfanyl chloride (SF5Cl) is the gold-standard reagent for introducing the SF5 group , often called the "super-trifluoromethyl" group due to its higher electronegativity, greater lipophilicity, and superior metabolic stability compared to CF3. However, its physical state (gas at room temperature, bp -19°C to -21°C) and reactivity profile (toxic, corrosive oxidant) make it a "red zone" reagent requiring precise handling protocols.
This guide bridges the gap between basic safety data sheets and the practical realities of the fume hood.
🚨 Module 1: Critical Safety (The "Red Zone")
Q: What is the single biggest hidden danger of SF5Cl?
A: Delayed Pulmonary Edema and HF Generation. While SF5Cl itself is toxic, its hydrolysis releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) .
-
The Mechanism:
(Partial hydrolysis often yields thionyl fluoride derivatives and HF). -
The Risk: Inhalation of fumes can cause delayed pulmonary edema (fluid in lungs) up to 24-48 hours post-exposure. Skin contact with the gas or condensed liquid can cause deep tissue burns and systemic fluoride poisoning (calcium depletion).
Q: What are the mandatory "Go/No-Go" safety checks before I open the cylinder?
-
Calcium Gluconate Gel: Must be physically present on your bench. If you don't have it, do not start .
-
Pressure Rating: Your reaction vessel must be rated for at least 10 bar (150 psi) if warming to room temperature. Standard round-bottom flasks are forbidden for closed-system warming.
-
Ventilation: Work exclusively in a functional fume hood.
-
Buddy System: Never work alone with SF5Cl.
🛠️ Module 2: Experimental Setup & Reagent Transfer
Q: The reagent is a gas at room temperature. How do I add a precise amount to my reaction?
A: The "Condense-and-Weigh" Method. Directly bubbling the gas is inaccurate and wasteful. The industry-standard method involves condensing the gas into a liquid at low temperatures.
Protocol: The Cold Trap Transfer
-
Setup: Connect the SF5Cl cylinder to a corrosion-resistant manifold (Monel or Stainless Steel).
-
Cooling: Place your reaction vessel (containing solvent/substrate) in a Dry Ice/Acetone bath (-78°C) .
-
Transfer: Open the cylinder valve slowly. SF5Cl will condense into the cold solvent.
-
Note: SF5Cl liquid is colorless/pale yellow and heavier than most organic solvents.
-
-
Quantification: Place the reaction vessel on a balance before and after addition to determine the exact mass added.
-
Sealing: Once the desired mass is added, seal the vessel (Teflon-lined cap or autoclave valve) while still at -78°C.
Visualization: Safe Transfer Workflow
Caption: Workflow for condensing gaseous SF5Cl into a reaction vessel for precise stoichiometric control.
🧪 Module 3: Reaction Troubleshooting
Q: I'm using the Et3B (Triethylborane) initiation method, but my reaction yield is <10%. Why?
A: The "Oxygen Goldilocks" Zone. The Et3B radical initiation relies on trace oxygen to generate ethyl radicals, which then abstract Cl from SF5Cl.
-
Too much O2: Consumes Et3B rapidly, killing the chain.
-
Too little O2: No initiation occurs.
-
The Fix: Do not rigorously degas your solvent. Open the reaction vessel to air for 1-2 seconds before sealing, or add a balloon with a specific volume of air (e.g., 5 mL air per mmol substrate) if using a syringe pump.
Q: I see a white precipitate forming during the reaction. Is this normal?
A: It depends.
-
Scenario A (Hydrolysis): If moisture entered the system, SF5Cl hydrolyzes. The white solid could be hydrated silica (if using glass) or salts. Check your solvent drying.
-
Scenario B (Polymerization): If your substrate is a styrene or acrylate, SF5Cl can initiate polymerization rather than addition. Increase the dilution or add the substrate slowly to the SF5Cl solution.
Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| No Product (0% Yield) | Et3B is "dead" (oxidized). | Use a fresh bottle of Et3B. Verify titer. |
| Low Yield (<30%) | SF5Cl escaped (leak). | Check seals. Use Teflon tape/O-rings. Weigh vessel after reaction. |
| Complex Mixture | Temperature too high. | Run initiation at -78°C to -40°C, then warm slowly. |
| Etching of Glassware | Hydrolysis generating HF.[1] | STOP. Neutralize immediately. Dry reagents thoroughly next time. |
♻️ Module 4: Waste Disposal & Decontamination[2]
Q: How do I dispose of the excess SF5Cl in my reaction vessel?
A: Controlled Alkaline Scrubbing. Never vent SF5Cl directly into the fume hood exhaust; it is too toxic and corrosive.
-
The Scrubber: Prepare a trap containing 10-20% NaOH or KOH solution .
-
Venting: Connect the reaction vessel outlet to the scrubber.
-
Flow: Slowly open the valve to allow the gas to bubble through the base.
-
Chemistry:
(Simplified neutralization). -
Verification: Check pH of the scrubber; ensure it remains basic.
❓ Frequently Asked Questions (FAQs)
Q: Can I use standard glass syringes to transfer SF5Cl? A: No. The gas pressure can displace the plunger, causing leaks. Use gas-tight syringes with locks or, preferably, the condensation method described in Module 2.
Q: Is SF5Cl compatible with stainless steel? A: Yes. Stainless steel (304/316) and Monel are excellent. Avoid brass or aluminum, which can corrode rapidly in the presence of trace HF.
Q: My cylinder valve is stuck. Should I force it? A: NEVER. A stuck valve often indicates corrosion. Forcing it can shear the stem, releasing the entire cylinder contents. Contact your EHS department and the supplier immediately for specialized disposal.
Q: I inhaled a small "whiff" and coughed. I feel fine now. Can I go home? A: No. You must seek medical evaluation immediately. HF/SF5Cl toxicity can have a "lucid interval" where you feel fine while fluid builds in your lungs. Bring the SDS to the ER.
📚 References
-
Dolbier, W. R., et al. (2002). Efficient and Practical Synthesis of SF5-Benzene Derivatives. Journal of Fluorine Chemistry.
-
Ait-Mohand, S., & Dolbier, W. R. (2002). New and Convenient Method for Incorporation of Pentafluorosulfanyl (SF5) Substituents into Aliphatic Organic Compounds. Organic Letters, 4(17), 3013–3015.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 139546, Pentafluorosulfanyl chloride.
-
Honeywell Specialty Chemicals. (2020).[2] Hydrofluoric Acid Properties and Safety Guide. (General HF safety reference for hydrolysis products).
-
Pentafluorosulfanyl Chloride Safety Data Sheet. (2023). Apollo Scientific. (Search via CAS 13780-57-9).
Sources
Technical Support Center: Asymmetric Synthesis & Handling of Chiral SF₅ Scaffolds
Status: Operational
Lead Scientist: Senior Application Specialist
Subject: Method Refinement for Stereoselective Introduction and Manipulation of the Pentafluorosulfanyl (
Introduction: The "Super-Trifluoromethyl" Challenge
Welcome to the Technical Support Center. You are likely here because the
This guide moves beyond basic literature to address the causality of failure in the lab, specifically focusing on the transition from racemic radical additions to refined enantioselective methodologies.
Module 1: Reagent Handling & The "Gas" Problem
Current Status: Users frequently report low yields due to inconsistent stoichiometry when using gaseous
Troubleshooting Guide: Addition
Q: My radical addition of
Refined Protocol (The "Liquid" Fix): Do not use direct gas bubbling for sensitive asymmetric or kinetic experiments. Instead, generate a titrated stock solution .
-
Solvent Choice: Use anhydrous
-hexane or . is highly soluble in hexane. -
Condensation: Condense
gas into a pre-weighed Schlenk flask cooled to -78 °C. -
Dilution: Add cold solvent to create a ~1.0 M solution.
-
Storage: Store in a freezer at -20 °C.
-
Validation: Determine precise concentration by adding an excess of alkene (e.g., styrene) to an aliquot and measuring conversion via
NMR vs. an internal standard ( -trifluorotoluene).
Q: Can I avoid the gas cylinder entirely? A: Yes. For safer, more reproducible benchtop chemistry, use In-Situ Generation .[1]
-
Method: React
(or ), sulfur ( ), and trichloroisocyanuric acid (TCICA) in acetonitrile.[1] -
Mechanism: This generates
in solution, which can then be engaged in radical reactions without handling the gas directly [1].[1][3]
Module 2: The Radical Entry (Racemic Setup)
Before establishing chirality, one must often install the
Workflow Visualization: The Radical Chain
The following diagram illustrates the critical "decision points" where the reaction often fails (e.g., polymerization vs. addition).
Figure 1: Mechanistic pathway of SF5Cl radical addition. Note the competition between Cl-transfer (Product) and Polymerization.
Troubleshooting: vs. Photocatalysis
Q: I am using
-
The "Dead" Zone: If you run this strictly under Argon without adding air/O2, the reaction will not start.
-
The "Quench" Zone: If you open the flask to air, the oxygen will quench the radical chain.
-
Refinement: Use a syringe pump to slowly add air (or dilute
) into the headspace, or switch to Photocatalysis (e.g., or Eosin Y with blue LEDs).[1] Photocatalysis provides a steady concentration of radicals without the finicky oxygen balance [2].
Module 3: Asymmetric Refinement (The "Chiral" Step)
Direct asymmetric installation of
Scenario A: Asymmetric Transfer Hydrogenation (ATH)
Target: Chiral
Q: I am getting low enantiomeric excess (ee < 50%) reducing my
-
The Fix: Use the Noyori-Ikariya catalyst system with specific steric tuning.
-
Catalyst:
. -
Condition Optimization:
-
Solvent: AVOID alcohols initially. Use Formic acid/Triethylamine (5:2) azeotrope.[1]
-
Temperature: Lower to 0 °C or -20 °C. The bulky
group requires kinetic control to maximize the energy difference between transition states. -
Result: This protocol has been proven to boost ee from ~50% to >90% for aromatic
-SF5 ketones [3].
-
Scenario B: Asymmetric Michael Addition
Target: Chiral
Q: My nucleophile isn't attacking the SF5-acrylate stereoselectively.
A: The
-
The Fix: You must cool the reaction significantly (-78 °C) and use a highly active Organocatalyst (e.g., Cinchona alkaloid derivatives or Takemoto's thiourea) to engage the substrate before the background reaction occurs.
-
Data Summary:
| Parameter | Standard Condition | Refined Condition (Cahard/Shibata) | Outcome |
| Temperature | 25 °C | -78 °C | Suppresses racemic background |
| Catalyst | TEA / Base | Squaramide / Thiourea | Induces facial selectivity |
| Solvent | THF | Toluene/CCl4 | Non-polar solvents tighten ion pairs |
| Yield/ee | 80% / 0% ee | 65% / 85-94% ee | Success |
Module 4: Analytics & Purification
Q: I cannot see my compound on the UV detector during HPLC.
A: Aliphatic
-
Solution: Use ELSD (Evaporative Light Scattering Detector) or Refractive Index (RI) detection.[1]
-
TLC Visualization: They do not stain well with
. Use Phosphomolybdic Acid (PMA) stain and heat vigorously.[1]
Q: How do I interpret the
-
Achiral: Often appears as a doublet (
Hz) of quintets.[1] -
Chiral: The equatorial fluorines (
) become diastereotopic.[1] You will see a complex ABX or AB4 pattern.
References
-
Togni, A., et al. (2019).[1][4] "Bench-Stable Reagents for the Transfer of the SF5 Group." Angewandte Chemie International Edition. Link[1]
-
Dolbier, W. R., et al. (2011).[1] "Photocatalyzed Radical Addition of SF5Cl to Alkenes." Journal of Fluorine Chemistry. Link[1]
-
Shibata, N., et al. (2013).[1] "Enantioselective Synthesis of Chiral SF5-Compounds via Asymmetric Transfer Hydrogenation." Chemistry - A European Journal. Link[1]
-
Cahard, D., et al. (2014).[1] "Asymmetric Synthesis of
-SF5-Substituted Esters." Chemical Communications. Link -
Gilmour, R., et al. (2016).[1][6] "Fluorine Conformational Effects in Organocatalysis." Nature Reviews Chemistry. Link[1]
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes [beilstein-journals.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing flow chemistry for pentafluorosulfanylation reactions
Technical Support Center: Flow Chemistry Optimization for Pentafluorosulfanylation
Current Status: Operational
Support Level: Tier 3 (Senior Application Scientist)
Subject: Optimization of
Executive Summary: The "Make-on-Demand" Paradigm
As researchers, we historically avoided pentafluorosulfanylation due to the difficulty of handling
The Optimization Pivot: The current field standard has shifted from cylinder-fed gas delivery to in-situ solid-to-liquid generation. Optimization now relies on coupling an upstream packed-bed reactor (generating
Core Workflows & Protocols
Module A: In-Situ Generation of (The Upstream Feed)
Replacing gas cylinders with stable solid precursors.
The Chemistry:
Optimized Protocol:
-
Reactor Setup: Use a Stirring Packed-Bed Reactor . Static packed beds often clog due to insoluble byproduct formation (cyanuric acid salts).
-
Hardware Spec: PTFE column with an internal agitation mechanism (e.g., hexagonal spiked rod) to prevent channeling.
-
-
Reagent Loading:
-
Solid Phase: Grind Sulfur (
), KF (spray-dried is superior), and TCCA. Pack tightly but allow void volume for agitation. -
Liquid Phase: Pump anhydrous Acetonitrile (
) at 0.5 – 1.0 mL/min.
-
-
Thermal Control: Maintain reactor at 0 °C to 20 °C . Higher temperatures accelerate
decomposition; lower temperatures stall generation. -
Purification (Critical): The output stream contains TCCA salts that will quench downstream radical reactions.
-
Action: Implement an in-line liquid-liquid extraction . Mix the reactor effluent with Hexanes in a T-mixer. The non-polar
partitions into Hexanes; the polar salts stay in Acetonitrile. Use a membrane separator to isolate the Hexane phase.[2]
-
Module B: Photochemical Radical Addition (The Downstream Reaction)
Installing the
The Chemistry:
Optimized Protocol:
-
Reactor: PFA/FEP coil reactor (transparent to UV/Vis).
-
Volume: 5–10 mL depending on residence time requirements.
-
-
Light Source: 400–450 nm (Blue LED) is standard for photo-initiated cleavage of the S-Cl bond.
-
Intensity: High-intensity LEDs (approx. 30-50 W input) are required to penetrate the tubing wall.
-
-
Stoichiometry: Feed the purified
(in Hexanes) and the Substrate (Alkene/Alkyne) via a Y-mixer.-
Ratio: Maintain 1.5 – 2.0 equiv of
relative to substrate to account for minor off-gassing.
-
-
Pressure: Apply 5–8 bar back-pressure . This keeps any liberated
or volatile intermediates in the solution phase, ensuring consistent residence time.
Visualization: The Integrated Workflow
The following diagram illustrates the optimized "Make-on-Demand" system, highlighting the critical purification step often missed in failed experiments.
Figure 1: Telescoped flow platform for on-demand
Troubleshooting Matrix
Symptom: Reactor Clogging (Upstream) [3]
-
Root Cause: Precipitation of cyanuric acid salts or polymerization of sulfur species in the packed bed.
-
Immediate Fix: Switch from a static packed bed to an agitated/stirring bed . If using a static column, dilute the feed or pulse-flow the solvent.
-
Prevention: Ensure the KF is anhydrous (spray-dried). Moisture creates sticky byproducts.
Symptom: Low Yield / No Reaction (Downstream)
-
Root Cause 1 (Impurity Quenching): TCCA byproducts in the stream are radical scavengers.
-
Check: Did you skip the membrane separator/extraction step? Direct telescoping of the acetonitrile stream often fails.
-
-
Root Cause 2 (Light Penetration): Beer-Lambert attenuation.[4]
-
Check: If using >1/16" OD tubing, the light may not penetrate the center of the flow stream. Switch to smaller ID tubing or increase residence time.
-
Symptom: Corrosion / Etched Glass
-
Root Cause: Formation of HF or free fluorine species.
-
Fix: Replace all glass/steel components with PFA, FEP, or Hastelloy . Standard stainless steel (316L) will passivate initially but eventually pit, leading to catastrophic leaks under pressure.
Frequently Asked Questions (FAQs)
Q: Can I use commercial
-
Use a Mass Flow Controller (MFC) to dose gas into a liquid stream (slug flow).
-
Pre-condense the gas into a chilled solvent (e.g., -40 °C) and pump it as a liquid. Recommendation: The solid-generation method (Module A) is safer and provides better stoichiometry control.
Q: Why is the Back Pressure Regulator (BPR) set to 5-8 bar?
A: Even if you generate
Q: How do I determine the concentration of my generated
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common pentafluorosulfanylation flow chemistry failures.
References
-
Peyrical, L. C., Mabit, T., Kairouz, V., & Charette, A. B. (2025).[2][5] On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (
) Using a Custom-Made Stirring Packed-Bed Reactor. Chemistry – A European Journal.[2][5] [Link][2][5][6] -
Qing, F.-L., et al. (2021).[5][7] Safe and Practical Synthesis of Bench-Stable Solution of
. Angewandte Chemie International Edition. [Link][8] -
Sambiagio, C., & Noël, T. (2020).[9] Flow Photochemistry: Shine Some Light on Those Tubes! Trends in Chemistry.[9] [Link][10]
-
Plutschack, M. B., et al. (2017). The Guide to Flow Chemistry. Chemical Reviews. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Flow Photochemistry – The Kappe Laboratory [goflow.at]
- 5. researchgate.net [researchgate.net]
- 6. On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective Hydro(Chloro)pentafluorosulfanylation of Diazo Compounds with Pentafluorosulfanyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
Technical Support Center: Navigating the Purification of Pentafluorosulfanylated Products
Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with the pentafluorosulfanyl (SF₅) moiety. The unique properties of the SF₅ group—exceptional stability, high electronegativity, and significant lipophilicity—make it a powerful tool in modern chemistry.[1][2] However, these same properties can introduce significant challenges during the isolation and purification of final products.
This guide is structured from my experience in the field to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively. We will move from high-level frequently asked questions to a detailed, problem-oriented troubleshooting guide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when purifying SF₅-containing molecules.
Q1: What makes pentafluorosulfanylated compounds so challenging to purify?
A: The primary challenges stem from the unique physicochemical properties imparted by the SF₅ group.[2]
-
High Lipophilicity: The SF₅ group is even more lipophilic than the well-known trifluoromethyl (CF₃) group.[3][4] This can cause products to have very low polarity, making them difficult to separate from nonpolar impurities and starting materials using standard silica gel chromatography. They may elute very quickly, often with the solvent front.
-
Unique Intermolecular Interactions: Highly fluorinated molecules exhibit weak van der Waals interactions and can be "fluorous," meaning they have an affinity for other fluorinated molecules or phases but are often immiscible with both hydrocarbon and aqueous phases. This can lead to unusual elution behavior on standard chromatographic media.
-
Detection Issues: While the SF₅ group itself is not a chromophore, its strong electron-withdrawing nature can alter the electronic properties of a molecule.[1] More practically, many SF₅ compounds are poor UV absorbers and may not stain well with common agents like permanganate on a TLC plate, complicating reaction monitoring and fraction analysis.
-
Volatility: Some low-molecular-weight aliphatic or aromatic SF₅ compounds can be surprisingly volatile, leading to loss of product during solvent removal under high vacuum.[5]
Q2: Is the SF₅ group stable to common purification techniques?
A: Yes, the pentafluorosulfanyl group is renowned for its exceptional thermal and chemical stability due to the strong S-F bonds.[1][2] It is generally robust and stable under the following conditions:
-
Standard Silica and Alumina Chromatography: The SF₅ group itself does not react with or decompose on these stationary phases.
-
Aqueous Workups: The moiety is extremely stable to hydrolysis across a wide pH range.[6]
-
Common Solvents: It is stable in most organic solvents used for chromatography and recrystallization.
However, it is crucial to consider the stability of the entire molecule. For instance, while the SF₅ group is stable, an adjacent functional group might not be. In specific, highly reactive scenarios, such as ortho-lithiation of SF₅-arenes, the entire moiety can act as a leaving group at temperatures above -40 °C, leading to aryne formation.[7][8]
Q3: What are the most common impurities I should expect?
A: Impurities are highly dependent on the synthetic route used to introduce the SF₅ group.
-
From Radical Additions (e.g., using SF₅Cl): Expect to see unreacted starting alkenes/alkynes and potentially byproducts from undesired radical pathways or rearrangements.[3][9]
-
From Oxidative Fluorination of Thiols/Disulfides: The most common impurities are often incompletely fluorinated intermediates (e.g., -SF₄Cl, -SF₃ species) and unreacted starting materials.
-
From Cross-Coupling Reactions: Residual palladium or other metal catalysts, ligands, and unreacted starting halides or boronic acids are typical impurities.[10]
-
General Impurities: Solvents, reagents (like N-bromosuccinimide if used in the synthesis[10]), and byproducts from any side reactions unrelated to the SF₅ group itself.
Q4: Can I rely on Thin Layer Chromatography (TLC) for reaction monitoring and column fractionation?
A: With caution. As mentioned, many SF₅ compounds visualize poorly under UV light and may not respond to common stains. Furthermore, the high lipophilicity can cause streaking or result in R_f values that are not truly representative of the compound's behavior on a packed column.
-
Field-Proven Tip: When developing a purification, it is highly recommended to supplement TLC analysis with ¹⁹F NMR spectroscopy on the crude reaction mixture and key fractions. The SF₅ group gives a characteristic set of signals (typically a doublet and a quintet, or a complex multiplet), providing an unambiguous way to track your product.[11]
Part 2: Troubleshooting Guide for Purification of SF₅ Products
This guide provides direct answers and protocols for specific issues encountered during purification.
Problem 1: My SF₅ product co-elutes with a nonpolar impurity or starting material on silica gel.
Causality: This is a classic issue stemming from the high lipophilicity of the SF₅ group. If your product and a key impurity are both nonpolar, silica gel may not have enough resolving power.
Troubleshooting Protocol:
-
Modify the Mobile Phase:
-
Action: Switch from standard hexane/ethyl acetate systems to solvents that offer different selectivities. Chlorinated solvents (DCM, chloroform) or ethers (diethyl ether, MTBE) in combination with hexane can alter the elution order.
-
Rationale: Different solvents interact differently with the silica surface and the analytes, potentially enhancing the separation.
-
-
Switch the Stationary Phase:
-
Action: If modifying the mobile phase fails, change the stationary phase.
-
Rationale: Different adsorbents provide alternative separation mechanisms.
-
Recommended Options:
-
Alumina (Neutral or Basic): Can be effective for separating compounds with different acidic/basic properties.
-
Reverse-Phase Chromatography (C18): Separates based on hydrophobicity. Your highly lipophilic SF₅ product will be strongly retained, which may allow for separation from less lipophilic impurities.
-
Fluorous Solid Phase Extraction (F-SPE) or Chromatography: This is a powerful technique for highly fluorinated compounds.[12] The stationary phase is silica gel modified with a perfluoroalkylsilane. It operates on the principle of "fluorous affinity," retaining compounds with high fluorine content.
-
-
Data Summary: Stationary Phase Selection Guide
| Stationary Phase | Separation Principle | Best For... | Key Consideration |
| Normal Phase (Silica Gel) | Polarity (Adsorption) | General purpose, separating polar from nonpolar compounds. | May offer poor resolution for nonpolar SF₅ products and impurities. |
| Reverse Phase (C18, C8) | Hydrophobicity (Partitioning) | Separating compounds of varying lipophilicity. | Highly lipophilic SF₅ products may require strong organic mobile phases. |
| Pentafluorophenyl (PFP) | Multiple (π-π, dipole, hydrophobic) | Aromatic and halogenated compounds. Offers unique selectivity.[13] | Excellent alternative to C18 when standard reverse-phase fails. |
| Fluorous Phase | Fluorophilicity | Isolating highly fluorinated compounds from non-fluorinated ones.[12] | Most effective when the SF₅ product is the most fluorinated species in the mixture. |
-
Consider Recrystallization:
-
Action: If your product is a solid, attempt recrystallization from a suitable solvent system.
-
Protocol:
-
Dissolve the crude material in a minimum amount of a hot solvent in which it is soluble.
-
Slowly add a "non-solvent" (in which the product is insoluble) until the solution becomes cloudy.
-
Add a drop or two of the first solvent to clarify, then allow the solution to cool slowly.
-
Collect the crystals by filtration.
-
Analyze the purity of the crystals and the mother liquor to assess the efficiency of the purification.
-
-
Problem 2: My product appears to be degrading during purification.
Causality: While the SF₅ group itself is very stable[1], other functional groups in the molecule may be sensitive to the purification conditions (e.g., acidic silica gel, prolonged heating). In rare cases, very strong nucleophiles or bases can degrade certain SF₅-containing structures.[14]
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting product degradation during purification.
Problem 3: I can't get my solid SF₅ product to crystallize.
Causality: The bulky, spherical nature of the SF₅ group can sometimes disrupt crystal lattice formation, leading to oils or amorphous solids. The presence of even minor impurities can also inhibit crystallization.
Troubleshooting Protocol: Inducing Crystallization
-
Ensure High Purity:
-
Action: First, ensure the material is >95% pure by NMR or another analytical technique. Oils do not crystallize if they are impure.
-
Rationale: Impurities disrupt the ordered arrangement of molecules required for crystal formation.
-
-
Systematic Solvent Screening:
-
Action: Use a small amount of your oil (~10-20 mg) and test a range of solvents, from nonpolar (heptane, toluene) to polar (ethanol, acetonitrile). Look for a solvent in which the compound is sparingly soluble at room temperature but soluble when hot.
-
Rationale: The ideal recrystallization solvent will have a steep solubility-temperature gradient for your compound.
-
-
Advanced Techniques:
-
Seed Crystals: If you have even a tiny amount of solid material, add it to a supersaturated solution to initiate crystal growth.
-
Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.
-
Slow Evaporation: Dissolve the compound in a volatile solvent (e.g., DCM or ether) and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a vial containing your compound dissolved in a good solvent inside a larger, sealed jar containing a "non-solvent." The non-solvent vapor will slowly diffuse into the vial, gradually decreasing the solubility of your compound and promoting slow crystal growth.
-
Problem 4: How do I confirm the purity of my final SF₅ product?
Causality: Due to potential issues with TLC and UV detection, a multi-pronged approach is necessary to authoritatively confirm the purity of a novel SF₅ compound.
Purity Verification Workflow:
Sources
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Research Collection | ETH Library [research-collection.ethz.ch]
Technical Support Center: Gas-Free Synthesis of SF₅Cl
The following Technical Support Guide is designed for researchers and process chemists transitioning from traditional gaseous fluorination methods to modern, gas-free protocols for synthesizing Pentafluorosulfanyl Chloride (SF₅Cl) .
Status: Operational | Role: Senior Application Scientist | Topic: Solid-State Precursor Protocols
Core Technical Overview
Traditionally, synthesizing SF₅Cl required handling hazardous gases like sulfur tetrafluoride (SF₄), chlorine (Cl₂), or fluorine (F₂).[1][2][3] The "gas-free" paradigm shifts this to using bench-stable solid reagents—Elemental Sulfur (S₈) , Potassium Fluoride (KF) , and Trichloroisocyanuric Acid (TCCA) —to generate SF₅Cl in situ or as a stock solution.[1]
Key Reaction Stoichiometry (Togni-Qing Protocol):
Comparison of Methodologies
| Feature | Traditional Method | Gas-Free Method (Recommended) |
| Precursors | SF₄ (Gas), Cl₂ (Gas), F₂ (Gas) | S₈ (Solid), KF (Solid), TCCA (Solid) |
| Equipment | Monel/Nickel lines, Gas scrubbers | Standard Glassware (Pressure vessel) |
| Safety Profile | Extreme (Inhalation/Corrosive) | Moderate (Solids handling, volatile product) |
| Product State | Gaseous SF₅Cl (isolated) | SF₅Cl Solution (MeCN or Hexane) |
| Scalability | High (Industrial) | Low-to-Medium (Lab scale) |
Standard Operating Procedure (SOP)
Protocol ID: SF5-GF-001 Objective: Synthesis of SF₅Cl solution (approx. 0.1–0.2 M) from solid precursors.
Reagents & Equipment[2][4][5][6][7][8]
-
Sulfur (S₈): Powder, 99.98% trace metals basis.
-
Potassium Fluoride (KF): Spray-dried, stored in a desiccator. Critical: Water content < 500 ppm.
-
Trichloroisocyanuric Acid (TCCA): 97%, powder.
-
Solvent: Acetonitrile (MeCN), anhydrous.
-
Vessel: Heavy-walled pressure tube or autoclave (Teflon-lined recommended).
Step-by-Step Workflow
-
Preparation (Glovebox/Dry Bag recommended):
-
Charge the pressure vessel with S₈ (1.0 equiv).
-
Add KF (9.0–10.0 equiv). Note: Excess fluoride is crucial to drive the reaction fully to the +6 oxidation state.
-
Add TCCA (3.0–4.0 equiv).
-
Add anhydrous MeCN.
-
-
Reaction:
-
Seal the vessel tightly.
-
Vigorous Stirring is Mandatory: The reaction is heterogeneous. Use a large magnetic bar or overhead stirring (>800 RPM).
-
Heat to 60–80°C for 12–16 hours.
-
-
Extraction (The Qing Modification):
-
Cool the vessel to -20°C or lower (Dry ice/acetone bath).
-
Caution: SF₅Cl has a boiling point of -10°C. Opening the vessel at room temperature will result in product loss and gas exposure.
-
Add pre-cooled n-hexane to the reaction mixture.
-
Perform a rapid cold extraction to transfer SF₅Cl into the hexane layer.
-
Decant the hexane layer. This stock solution is stable at -20°C for weeks.
-
Troubleshooting Guide
This section addresses specific failure modes reported by users.
Issue 1: Low Yield of SF₅Cl (< 10%)
Diagnosis: The reaction is likely stalled at lower oxidation states (e.g., SF₂ or SF₄ species) due to insufficient surface contact.
-
Root Cause: "Crusting" of inorganic salts (KCl, Cyanuric acid) on the surface of unreacted KF/S₈.
-
Corrective Action:
-
Grinding: Finely grind KF and TCCA before mixing.
-
Agitation: Switch from magnetic stirring to overhead mechanical stirring if scaling above 5 mmol. The slurry becomes thick.
-
Reagent Quality: Verify KF dryness. "Wet" KF deactivates the fluorination capability.
-
Issue 2: Product Loss Upon Opening Vessel
Diagnosis: Hissing sound observed; yield drops significantly.
-
Root Cause: SF₅Cl (bp -10°C) vaporizes immediately at Room Temp (RT).
-
Corrective Action:
-
Cold Handling: ALWAYS cool the vessel to -40°C before opening.
-
Cannulation: Transfer the liquid phase via a cooled cannula directly into the next reaction vessel or storage container.
-
Issue 3: Chlorinated Impurities (Non-SF₅)
Diagnosis: NMR shows complex multiplets in the alkyl region (if used in subsequent steps).
-
Root Cause: TCCA is a strong chlorinating agent. If fluorination is slow, radical chlorination of the solvent or substrate dominates.
-
Corrective Action:
-
Increase KF Loading: Ensure F⁻ concentration is high enough to outcompete Cl⁻/Cl• pathways.
-
Temperature Control: Do not exceed 80°C; higher temps favor non-selective chlorination.
-
Visualizing the Logic
The following diagrams illustrate the synthesis pathway and the troubleshooting decision tree.
Diagram 1: Reaction Pathway & Mechanism
Caption: Step-wise oxidative fluorination of Sulfur to SF₅Cl using solid reagents.
Diagram 2: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing common synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I store the SF₅Cl solution indefinitely? A: No. While stable for weeks at -20°C in n-hexane, the titer will slowly decrease due to hydrolysis (if moisture enters) or slow decomposition. We recommend re-titrating the solution using ¹⁹F NMR (internal standard: PhCF₃ or PhOCF₃) before every critical use.
Q: Why use n-hexane for extraction instead of using the MeCN solution directly? A: The reaction generates significant amounts of potassium chloride (KCl) and cyanuric acid salts, which form a thick sludge in MeCN. Direct use of the crude MeCN mixture often interferes with subsequent radical additions (e.g., to alkynes) due to catalyst poisoning or clogging. The hexane extraction provides a "clean" source of SF₅Cl.
Q: Is this method scalable to kilogram quantities? A: The batch "gas-free" method is best suited for gram-scale discovery chemistry (up to ~20-50 mmol). For larger scales, the heat transfer limitations of the heterogeneous slurry become dangerous. Recent advancements in Continuous Flow Chemistry (using packed-bed reactors) have demonstrated safer scalability for this specific chemistry [3].
Q: Are there alternatives if I cannot make SF₅Cl? A: Yes. If your goal is simply to introduce an SF₅ group, consider using "transfer reagents" such as Umemoto’s Reagent II or hypervalent iodine-SF₅ precursors, though these are often more expensive than the S₈/TCCA/KF route.
References
-
Pitts, C. R., Santschi, N., & Togni, A. (2019).[4][5][6] A Gas-Free Preparation of SF5Cl and Its Application to the Synthesis of Aliphatic SF5-Compounds. Angewandte Chemie International Edition. Link
-
Shou, J.-Y., & Qing, F.-L. (2021).[4] Practical Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) and Its Application to the Preparation of Pentafluorosulfanyl-Containing Compounds. Organic Chemistry Frontiers. Link
-
Rombach, D., et al. (2025).[4][7] On-Demand Continuous Flow Synthesis of Pentafluorosulfanyl Chloride (SF5Cl) Using a Custom-Made Stirring Packed-Bed Reactor. Chemistry – A European Journal.[8] Link
-
Li, R., et al. (2025).[9][4][7] Bench-stable reagents for modular access to persulfuranyl scaffolds. Nature Communications.[9][10][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Bench-stable reagents for modular access to persulfuranyl scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Analytical Methods for Determining Fluorine Content in Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemistry, particularly within pharmaceutical and agrochemical development, the precise quantification of fluorine in organic molecules is paramount. The introduction of fluorine can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making its accurate measurement a critical aspect of research, development, and quality control. This guide provides an in-depth comparison of the principal analytical techniques used for this purpose, offering insights into their mechanisms, performance, and ideal applications, supported by experimental data and standardized protocols.
The Strategic Divide: Destructive vs. Non-Destructive Analysis
The first crucial decision in selecting a method for fluorine quantification is whether the sample can be consumed during analysis. This choice bifurcates the available technologies into two main categories: destructive and non-destructive methods.
-
Destructive Methods: These techniques, such as Combustion Ion Chromatography (CIC) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS), break down the organic molecule to liberate fluorine as an inorganic fluoride ion (F⁻) for quantification. They provide a measure of the total fluorine content , irrespective of the molecule's structure.
-
Non-Destructive Methods: Primarily represented by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, this approach quantifies fluorine atoms based on their unique nuclear properties within an intact molecule. It provides structurally specific quantification , distinguishing between different fluorine environments in the molecule.
The logical relationship between these categories and the primary methods is illustrated below.
Caption: High-level classification of fluorine analysis methods.
Deep Dive: Destructive Quantification Methods
Destructive methods are the gold standard for determining the absolute, total fluorine content in a pure compound or a mixture. The underlying principle involves the complete mineralization of the sample, ensuring all organically bound fluorine is converted into a quantifiable inorganic form.
Combustion Ion Chromatography (CIC)
Principle of Operation: CIC is a robust and widely adopted technique for halogen analysis. The process involves the high-temperature combustion of the sample in a stream of argon and oxygen.[1] Organic fluorine is converted to hydrogen fluoride (HF) gas. This gas is then trapped in an aqueous absorption solution, converting HF into fluoride ions (F⁻). Finally, this solution is injected into an ion chromatograph to separate and quantify the fluoride ion concentration.[2][3]
Experimental Workflow & Protocol: The standard methodology is well-defined by protocols such as ASTM D7359.[1][4]
Caption: Generalized workflow for Combustion Ion Chromatography (CIC).
Detailed Protocol (ASTM D7359):
-
Sample Preparation: Accurately weigh a solid or liquid sample (typically 1-10 mg) into a sample boat.
-
Combustion: Introduce the sample boat into a furnace heated to 900-1100°C. A mixture of humidified oxygen and argon flows through the furnace, facilitating oxidative pyrohydrolytic combustion.[1]
-
Absorption: The resultant gases are directed into an absorption module containing a specific volume of a suitable aqueous solution (e.g., deionized water with a hydrogen peroxide stabilizer). The HF gas dissolves to form fluoride ions.
-
IC Analysis: An aliquot of the absorption solution is automatically injected into an ion chromatograph equipped with a suitable anion-exchange column and a suppressed conductivity detector.
-
Quantification: The fluoride peak is identified by its retention time, and its area is compared against a calibration curve prepared from certified fluoride standards.
Performance Characteristics:
-
Accuracy & Precision: Excellent, with typical relative standard deviations (RSDs) below 5%.[1]
-
Detection Limits: Low mg/kg (ppm) levels, typically in the range of 0.10 mg/kg to 10 mg/kg for aromatic hydrocarbons.[4][5]
-
Matrix Effects: Robust against complex matrices, as the combustion step effectively eliminates most organic interferences.[6] However, very high concentrations of other halogens or sulfur can require optimization of chromatographic conditions.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle of Operation: ICP-MS is a powerful elemental analysis technique known for its exceptional sensitivity.[7] Direct determination of fluorine is challenging due to its high ionization potential (17.42 eV) in the argon plasma.[8][9] Therefore, indirect methods are employed. A common advanced strategy involves introducing a barium salt solution into the plasma along with the sample; fluorine reacts in the plasma to form the polyatomic ion BaF⁺, which is then detected by the mass spectrometer at m/z 157.[9] This approach significantly enhances the feasibility of fluorine measurement by ICP-MS.
Experimental Workflow & Protocol: Sample preparation is critical and often involves complete acid digestion to break down the organic matrix before introduction into the plasma.
Caption: Workflow for indirect fluorine analysis via ICP-MS.
Detailed Protocol (General Approach):
-
Sample Preparation: Accurately weigh the organic sample into a microwave digestion vessel. Add concentrated nitric acid and other oxidizing agents as required.
-
Digestion: Subject the vessel to a programmed microwave digestion cycle to completely decompose the organic matrix and release fluorine as F⁻.
-
Dilution & Matrix Addition: Dilute the cooled digestate to a final volume with deionized water. A barium solution is added to achieve a stable concentration (e.g., 100 µg/mL Ba) in the final solution.[9]
-
ICP-MS Analysis: Introduce the final solution into the ICP-MS via a nebulizer. The argon plasma desolvates, atomizes, and ionizes the sample, forming BaF⁺.
-
Quantification: The mass spectrometer, often a tandem MS (MS/MS) for enhanced selectivity, is set to monitor the m/z 157 transition.[10] Quantification is performed against matrix-matched standards.
Performance Characteristics:
-
Accuracy & Precision: Good, with RSDs typically in the 5-10% range, depending heavily on the digestion efficiency.
-
Detection Limits: Extremely low, capable of reaching the µg/kg (ppb) range, and in some cases, the upper ng/g range.[9][11] This is a key advantage over CIC for trace analysis.
-
Matrix Effects: Susceptible to spectral and non-spectral interferences.[8] The use of tandem MS and collision/reaction cells is often necessary to resolve isobaric overlaps (e.g., from Gd⁺).[10] High total dissolved solids (TDS) can also be problematic.[11]
Deep Dive: Non-Destructive Quantification
This approach preserves the sample and provides invaluable structural context for the fluorine atoms being quantified.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: ¹⁹F NMR is an ideal quantitative tool. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity and sharp signals.[12] Quantitative ¹⁹F NMR (qNMR) relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it. By co-dissolving a known amount of a certified reference material (internal standard) with the sample, the fluorine content of the analyte can be determined with high precision.[13]
Experimental Workflow & Protocol: The methodology is rapid and requires minimal sample preparation beyond dissolution.
Caption: Workflow for quantitative ¹⁹F NMR (qNMR) analysis.
Detailed Protocol (qNMR):
-
Sample Preparation: Accurately weigh the organic fluorine-containing analyte and a suitable, stable fluorinated internal standard (e.g., trifluorotoluene, potassium fluoride) into a vial.[13] The standard should have a simple spectrum that does not overlap with the analyte signals.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
NMR Acquisition: Acquire the ¹⁹F NMR spectrum using parameters optimized for quantification. This is critical and involves ensuring a sufficient relaxation delay (typically 5-7 times the longest T₁) to allow for complete magnetization recovery between pulses.[14] Inverse-gated decoupling is often used to suppress the Nuclear Overhauser Effect (NOE) while maintaining singlet signals for easier integration.[15]
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Carefully integrate the signals corresponding to the analyte and the internal standard. The fluorine content is calculated using the following equation:
Purity (analyte) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte)
Where: I = Integral area, N = Number of fluorine atoms per molecule, MW = Molecular weight, m = mass.
Performance Characteristics:
-
Accuracy & Precision: Exceptional, with accuracies of ±1% achievable under optimized conditions.[14] It is often considered a primary ratio method.
-
Detection Limits: Higher than destructive methods, typically in the range of 0.1-1 mM. Detection limits down to 0.3 mg/L have been reported in specific applications.[13]
-
Key Advantages: Non-destructive, provides structural information, requires no sample-specific calibration standards (relies on the internal standard), and is often faster per sample than combustion-based methods.[15] The wide chemical shift range minimizes signal overlap.[12][16]
Comparative Analysis: Performance and Application
The choice of analytical method is dictated by the specific requirements of the analysis, including desired sensitivity, sample matrix, structural information needs, and available instrumentation.
Table 1: Quantitative Comparison of Key Analytical Methods
| Parameter | Combustion Ion Chromatography (CIC) | ICP-MS (Indirect via BaF⁺) | ¹⁹F qNMR Spectroscopy |
| Analysis Type | Total Fluorine (Destructive) | Total Fluorine (Destructive) | Structurally-Specific F (Non-destructive) |
| Typical LOD/LOQ | ~0.1 - 1 mg/kg (ppm)[4] | ~1 - 10 µg/kg (ppb)[9][11] | ~10 - 100 mg/L (high ppm)[13] |
| Precision (RSD) | < 5%[1] | 5 - 10% | < 2% (optimized)[14] |
| Throughput | Moderate (sample prep is rate-limiting) | Moderate (digestion is rate-limiting) | High (minimal sample prep)[15] |
| Matrix Tolerance | High[6] | Low to Moderate[8][11] | High (for soluble samples) |
| Structural Info | None | None | Yes |
| Primary Application | Purity assessment, quality control, total fluorine screening (e.g., PFAS)[3][17] | Ultra-trace elemental analysis, environmental monitoring[8] | Purity assessment of standards, reaction monitoring, structural confirmation[12][15] |
Conclusion and Recommendations
For high-accuracy total fluorine quantification in pure compounds or formulations (purity, quality control):
-
Combustion Ion Chromatography (CIC) is the workhorse method. It is robust, reliable, and standardized (e.g., ASTM D7359), making it ideal for routine analysis where sub-ppm sensitivity is not required.[4]
-
¹⁹F qNMR is an outstanding primary method that offers superior precision and the added benefit of structural verification without destroying the sample. It is the method of choice for certifying reference materials and for rapid reaction monitoring.
For ultra-trace level quantification of total fluorine (environmental samples, metabolism studies):
-
ICP-MS is the undisputed choice when the lowest possible detection limits are necessary.[7] The analytical challenges are significant, requiring specialized sample preparation and instrumentation (e.g., MS/MS) to overcome interferences, but its sensitivity is unmatched.[8][10]
For distinguishing and quantifying fluorine in different chemical environments within a molecule:
-
¹⁹F NMR is the only technique among these that can provide this information directly and quantitatively, making it indispensable for structural elucidation and for analyzing mixtures of fluorinated isomers.
Ultimately, the selection of an analytical method requires a careful balancing of sensitivity needs, matrix complexity, desired structural information, and available resources. By understanding the fundamental principles and performance characteristics detailed in this guide, researchers can make informed decisions to generate accurate and reliable data for their fluorine-containing compounds.
References
-
Yoe, J. H., Salsbury, J. M., & Cole, J. W. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Retrieved from [Link]
-
Miyake, Y., et al. (2021). Combustion ion chromatography for extractable organofluorine analysis. ResearchGate. Retrieved from [Link]
-
Mhlongo, S. E., et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). National Institutes of Health. Retrieved from [Link]
-
Lu, G., et al. (n.d.). Method Development for the Determination of Total Fluorine in foods Food Fluorine Determination by Tandem ICP-Mass Spectrometry with Mass-Shift Strategy. ResearchGate. Retrieved from [Link]
-
(n.d.). 19Flourine NMR. University of Ottawa. Retrieved from [Link]
-
Talebpour, Z., et al. (n.d.). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture. ResearchGate. Retrieved from [Link]
-
(n.d.). ICP-OES VS ICP-MS -7 Key Differences Analysis. Drawell. Retrieved from [Link]
-
Neubauer, T., et al. (n.d.). Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Retrieved from [Link]
-
Resano, M., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. National Institutes of Health. Retrieved from [Link]
-
(n.d.). ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Venkateswarlu, P. (1990). Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Retrieved from [Link]
-
(n.d.). ASTM D7359. Analytik Jena. Retrieved from [Link]
-
(n.d.). Total PFAS analysis using Combustion Ion Chromatography. OST. Retrieved from [Link]
-
Kamble, R. K., et al. (2014). Validation of two analytical method to measure fluoride concentration in groundwater in Chandrapur district central India. ResearchGate. Retrieved from [Link]
-
Zancajo, V. M., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Royal Society of Chemistry. Retrieved from [Link]
-
Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Retrieved from [Link]
-
(2024). Monitoring Environmental PFAS Using Combustion Ion Chromatography. Spectroscopy Online. Retrieved from [Link]
-
Gundlach-Graham, A., et al. (2023). Fluorine mapping via LA-ICP-MS/MS: a proof of concept for biological and geological specimens. Royal Society of Chemistry. Retrieved from [Link]
-
Luciani, N. (n.d.). ANALYSIS OF TOTAL FLUORINE, CHLORINE, AND SULFUR IN AROMATIC HYDROCARBONS BY C-IC ACCORDING ASTM D7359. Trace Elemental Instruments. Retrieved from [Link]
-
(n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Agilent. Retrieved from [Link]
-
Gundlach-Graham, A., et al. (2023). Fluorine Mapping via LA-ICP-MS/MS: A Proof of Concept for Biological and Geological Specimens. ResearchGate. Retrieved from [Link]
-
(n.d.). Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu. Retrieved from [Link]
-
Hoang, K., et al. (2019). High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. ACS Publications. Retrieved from [Link]
-
Michalski, R. (2017). Application of IC–MS and IC–ICP-MS in Environmental Research. Spectroscopy Online. Retrieved from [Link]
-
(2018). Standard Test Method for Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons and Their Mixtures by Oxidative Pyrohydrolytic Combustion followed by Ion Chromatography Detection (Combustion Ion Chromatography-CIC). ASTM International. Retrieved from [Link]
-
(n.d.). Organic and Inorganic Fluorine Chemistry: Methods and Applications. DOKUMEN.PUB. Retrieved from [Link]
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Comparative Guide: The SF5 Group vs. Bioisosteres in Drug-Receptor Binding
Executive Summary: The "Super-Trifluoromethyl" Effect
In modern medicinal chemistry, the pentafluorosulfanyl group (
This guide assesses the impact of
Key Takeaway:
Physicochemical Profile: SF5 vs. Alternatives[2][3][4][5]
To rationally design ligands, one must understand the quantitative differences between
Table 1: Comparative Physicochemical Metrics[6][7]
| Property | Pentafluorosulfanyl ( | Trifluoromethyl ( | tert-Butyl ( | Chlorine ( | Impact on Binding |
| Geometry | Square Pyramidal ( | Tetrahedral ( | Tetrahedral ( | Spherical | |
| Volume ( | ~114 | ~73 | ~116 | ~23 | |
| Hammett ( | 0.68 | 0.54 | -0.20 | 0.23 | Stronger electron-withdrawing; acidifies neighbors. |
| Hammett ( | 0.61 | 0.43 | -0.10 | 0.37 | Inductive effect is significantly stronger than |
| Lipophilicity ( | 1.51 | 0.88 | 1.98 | 0.71 | |
| Bond Length ( | 1.81 Å | 1.49 Å | 1.53 Å | 1.73 Å | Extends the pharmacophore deeper into pockets. |
*Note: Bond lengths are approximate averages for aromatic
Decision Logic for SF5 Incorporation
The following decision tree illustrates when to deploy
Figure 1: Strategic decision matrix for substituting SF5 versus CF3 or t-Butyl based on lead compound liabilities.
Mechanisms of Enhanced Binding[4]
The superior binding affinity often observed with
A. The "Sigma-Hole" Effect
Unlike the spherical electron cloud of chlorine or the diffuse cloud of methyl groups, the
-
Mechanism: This creates a region of positive electrostatic potential (a "sigma-hole") along the extension of the C-S bond.[3]
-
Binding Impact: This positive patch can engage in directional halogen-bonding-like interactions with backbone carbonyl oxygens or nucleophilic side chains (e.g., Ser, Thr) in the receptor, a feature
lacks.
B. Hydrophobic Desolvation
The
-
Mechanism: When the drug binds, the displacement of ordered water molecules from a hydrophobic pocket to the bulk solvent is entropically favorable.
-
Binding Impact: The larger surface area of
displaces more water than , increasing the entropic gain of binding ( ).
C. Square-Pyramidal Shape Complementarity
Receptor pockets are rarely perfect spheres. The
Case Study: Mefloquine Analogs
To validate the theoretical advantages, we examine the modification of Mefloquine, an antimalarial drug.
-
Baseline: Mefloquine contains two
groups. -
Modification: Substitution of the position-8
with . -
Result: The
analog demonstrated superior in vivo activity.[2] -
Causality: The
group blocked a metabolic soft spot more effectively due to steric bulk while maintaining the necessary lipophilicity for membrane permeability. The increased half-life suggests that the group altered the binding kinetics, likely reducing (dissociation rate) from the target protein.
Experimental Protocol: Kinetic Validation via SPR
Measuring thermodynamic affinity (
Objective
Determine if
Workflow Diagram
Figure 2: Surface Plasmon Resonance (SPR) workflow for comparative kinetic analysis of SF5 vs. CF3 analogs.
Step-by-Step Methodology
-
Ligand Preparation:
-
Synthesize both the
(reference) and (test) analogs. Ensure purity >95% via HPLC to prevent aggregate-induced false positives. -
Prepare 10mM DMSO stocks.
-
-
Chip Functionalization:
-
Use a Streptavidin (SA) sensor chip.
-
Immobilize the biotinylated target receptor to a density of ~2000 RU (Response Units). Crucial: Use a reference channel with biotinylated non-binder protein to subtract non-specific binding, which is common with lipophilic
compounds.
-
-
Single-Cycle Kinetics:
-
Inject increasing concentrations (e.g., 1nM to 100nM) of the
compound sequentially without regeneration. -
Flow Rate: High flow (50-100
L/min) to minimize mass transport limitations (MTL).
-
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model.
-
Validation Check: If the
exceeds , check for MTL. -
Compare
(residence time). An hit typically shows a slower due to the "sticky" hydrophobic nature and steric interlocking.
-
Synthesis Feasibility Note
While
-
Classic Route: Reaction of disulfides with
/ (Hazardous). -
Modern Route: Radical addition of
or to alkynes/alkenes.[4] -
Recommendation: For initial screening, purchase
-benzene building blocks rather than attempting late-stage pentafluorosulfanylation.
References
-
Welch, J. T., et al. (2021). "When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper." Chemical Science.
-
Savoie, P. R., & Welch, J. T. (2015). "Preparation and Utility of Pentafluorosulfanyl Substituted Aliphatic Compounds." Chemical Reviews.
-
Meanwell, N. A. (2018).[5] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
Weng, Z., et al. (2025).[4] "The Pentafluorosulfanyl Group (SF5) in Medicinal Chemistry." ResearchGate Review.
-
Togni, A., et al. (2019).[4] "A Gas-Free Method for Synthesizing SF5Cl." Chemistry - A European Journal.
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A Comparative Guide to the Insecticidal Activity of Novel Sulfoximines and Existing Insecticide Classes
Prepared by: Gemini, Senior Application Scientist
Introduction
The relentless evolution of insecticide resistance in pest populations necessitates a continuous pipeline of novel insect control agents with distinct modes of action. The introduction of the sulfoximine class of insecticides, represented by its first commercialized active ingredient, sulfoxaflor, offers a vital tool for modern agriculture. This guide provides a detailed comparison of the insecticidal activity of sulfoxaflor against established insecticide classes, including anthranilic diamides, neonicotinoids, pyrethroids, and organophosphates.
While the initial topic of interest specified "SF5-diamides," this guide will focus on sulfoxaflor , a sulfoximine, due to the extensive availability of peer-reviewed data and its significance in current insecticide resistance management (IRM) programs. We will, however, draw direct comparisons to the anthranilic diamides (e.g., chlorantraniliprole) to address the chemical class mentioned in the query. This analysis is designed for researchers and pest management professionals, offering insights into the mechanistic distinctions, comparative efficacy, and strategic utility of these compounds.
Differentiated Modes of Action: A Molecular Perspective
An insecticide's utility in an IRM program is fundamentally defined by its molecular target. Sulfoxaflor and the insecticides used as comparators in this guide interact with distinct targets within the insect's nervous or muscular systems.
-
Sulfoximines (Sulfoxaflor): Sulfoxaflor is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 4C insecticide. It acts as a competitive modulator of the nicotinic acetylcholine receptor (nAChR).[1][2] Unlike neonicotinoids (Group 4A), sulfoxaflor's interaction with the nAChR is unique.[3][4] It binds to the orthosteric (agonist) site, competing with the neurotransmitter acetylcholine, which leads to uncontrolled neuronal firing, resulting in tremors, paralysis, and eventual death of the insect.[1][5] This distinct binding and interaction at the receptor site are crucial for its efficacy against neonicotinoid-resistant populations.[6][7]
-
Anthranilic Diamides (e.g., Chlorantraniliprole): Classified as IRAC Group 28, these insecticides act on a completely different target: the ryanodine receptor (RyR).[8][9] The RyR is a calcium channel located on the sarcoplasmic reticulum of muscle cells.[10] Diamides lock this channel in a partially open state, causing an uncontrolled release of internal calcium stores.[9] This depletion of calcium leads to muscle contraction, paralysis, and cessation of feeding.[9]
-
Neonicotinoids (e.g., Imidacloprid): As IRAC Group 4A insecticides, neonicotinoids are also nAChR agonists.[5][11] However, their chemical structure and binding characteristics at the receptor differ from sulfoxaflor, which explains the general lack of cross-resistance.[12]
-
Pyrethroids (e.g., Permethrin): These IRAC Group 3A insecticides target voltage-gated sodium channels (VGSCs) in nerve cell membranes.[13][14] They bind to the channels, forcing them to remain open for extended periods. This disrupts the normal transmission of nerve impulses, leading to hyperexcitation, knockdown, and death.[13][15]
-
Organophosphates and Carbamates (e.g., Malathion, Carbaryl): Belonging to IRAC Group 1, these insecticides inhibit the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down acetylcholine in the synapse. By inhibiting AChE, these compounds cause a buildup of acetylcholine, leading to constant nerve stimulation, convulsions, and paralysis.[11]
Caption: Comparative modes of action of different insecticide classes.
Comparative Efficacy and Spectrum of Activity
Sulfoxaflor was developed primarily to control a wide range of sap-feeding insect pests (Hemiptera), and its efficacy is often comparable or superior to other neonicotinoids against these targets.[3] It is a systemic insecticide that is effective through both contact and ingestion.[1][4] The anthranilic diamides, conversely, show exceptional efficacy against chewing pests, particularly Lepidoptera (caterpillars), but also some Coleoptera and other orders.[16]
| Insecticide Class | Primary Target Pests | Primary Route of Exposure | Systemic Activity | Key Strengths |
| Sulfoximines (Sulfoxaflor) | Aphids, Whiteflies, Lygus bugs, Hoppers[3][12][17] | Contact & Ingestion[1] | Translaminar & Xylem-mobile[4] | Effective against neonicotinoid-resistant sap-feeders. |
| Anthranilic Diamides | Caterpillars (Lepidoptera), Beetles (Coleoptera)[16][18] | Primarily Ingestion | Translaminar & Xylem-mobile | High potency against key chewing pests; low toxicity to many non-targets.[18] |
| Neonicotinoids | Wide range of sap-feeding and some chewing insects | Contact & Ingestion | Excellent systemic activity | Broad-spectrum control; versatile application methods. |
| Pyrethroids | Broad-spectrum (chewing & sucking insects) | Primarily Contact | Generally non-systemic | Fast-acting "knockdown" effect. |
| Organophosphates | Broad-spectrum (chewing & sucking insects, mites) | Contact & Ingestion | Varies (some systemic) | Historically effective; often low cost. |
The Critical Issue: Resistance and Cross-Resistance
A key advantage of sulfoxaflor is its performance against insect populations that have developed resistance to other insecticide classes, particularly neonicotinoids.
-
Sulfoxaflor vs. Neonicotinoid Resistance: Resistance to neonicotinoids is frequently linked to enhanced metabolism by cytochrome P450 monooxygenases.[7][12] Studies have shown that the P450 enzymes responsible for detoxifying neonicotinoids, such as CYP6G1, are often ineffective at metabolizing sulfoxaflor.[7] This biochemical distinction is a primary reason for the observed lack of cross-resistance.[4][12][19] Most insect strains resistant to neonicotinoids exhibit little to no cross-resistance to sulfoxaflor.[12]
-
Resistance to Sulfoxaflor: While potent, no insecticide is immune to resistance. High levels of resistance to sulfoxaflor have been selected for in laboratory settings, and these cases also appear to be associated with enhanced metabolism by specific P450s, though potentially a different subset than those involved in neonicotinoid resistance.[12][19] This underscores the importance of using sulfoxaflor within a robust IRM program that includes rotation with other modes of action.
-
Diamide Resistance: Resistance to anthranilic diamides has been documented in several pest species. This resistance is often associated with specific target-site mutations in the ryanodine receptor.[18] As the mode of action is entirely different, there is no cross-resistance between diamides and sulfoxaflor.
Experimental Methodologies: Assessing Insecticidal Activity
To generate the comparative data discussed in this guide, standardized bioassays are essential. The contact vial bioassay is a common method for determining the toxicity of an insecticide that acts on contact.
Protocol: Standard Contact Vial Bioassay
This protocol is a self-validating system for assessing the concentration-mortality response of a target insect to a contact insecticide.
Causality and Rationale:
-
Acetone as Solvent: Acetone is a volatile solvent that dissolves most technical-grade insecticides and evaporates quickly, leaving a uniform residue on the glass surface. Its high volatility minimizes solvent-induced stress or mortality in the test insects.
-
Rolling vs. Evaporation: Continuously rolling the vials ensures an even coating of the insecticide residue. An uneven residue would lead to variable exposure among insects, compromising the reliability of the results.
-
Control Group: The solvent-only control is critical to account for any mortality caused by handling, environmental conditions, or the solvent itself. Mortality in the control group must be low (<10%) for the assay to be considered valid; higher rates require correction using Abbott's formula.
-
Concentration Range: A preliminary range-finding study is essential to determine the concentrations that will yield mortality between 0% and 100%. A well-spaced logarithmic series of concentrations is necessary to construct an accurate dose-response curve for LC50/LD50 calculation.
-
Mortality Assessment: The definition of "moribund" (unable to make coordinated movements) is crucial for consistency. As some insecticides cause paralysis before death, including moribund insects in mortality counts provides a more accurate measure of the compound's effect.
Caption: Workflow for a standard contact insecticide bioassay.
Step-by-Step Methodology:
-
Preparation of Vials:
-
Prepare a stock solution of the technical-grade insecticide in acetone.
-
Create a series of serial dilutions from the stock solution to achieve the desired final concentrations.
-
Pipette a fixed volume (e.g., 1 mL) of each dilution into a clean glass vial (e.g., 20 mL scintillation vial). Prepare at least 3-5 replicate vials per concentration.
-
Prepare an equal number of control vials using only acetone.
-
Place the vials on a vial roller and roll them until the acetone has completely evaporated, leaving a uniform insecticide residue on the inner surface.
-
-
Insect Collection and Acclimation:
-
Bioassay Exposure:
-
Introduce a set number of insects (e.g., 10-25) into each prepared vial, including controls.[20]
-
Cap the vials with perforated lids or cotton plugs to allow for air exchange.
-
Place the vials in a controlled environment (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
-
Data Recording and Analysis:
-
Assess insect mortality at specified time points (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make any coordinated movement when gently prodded.
-
Record the number of dead/moribund insects in each replicate vial.
-
If control mortality exceeds 10%, the data should be corrected using Abbott's formula. If control mortality is >20%, the assay is generally considered invalid and should be repeated.
-
Analyze the concentration-mortality data using probit or logit analysis to calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits.
-
Summary and Outlook
Sulfoxaflor represents a significant advancement in insecticide chemistry, providing highly effective control of major sap-feeding pests, including those resistant to older chemistries. Its unique interaction with the nAChR distinguishes it from neonicotinoids, making it a powerful tool for breaking resistance cycles.
Key Takeaways:
-
Distinct MoA: Sulfoxaflor (nAChR modulator - Group 4C) and anthranilic diamides (Ryanodine Receptor modulator - Group 28) operate on entirely different molecular targets, making them ideal rotation partners in IRM programs.
-
Lack of Cross-Resistance: The unique chemical structure of sulfoxaflor prevents its detoxification by the same metabolic pathways that confer resistance to neonicotinoids, resulting in a broad lack of cross-resistance.[4][7]
-
Strategic Fit: Sulfoxaflor is strategically vital for managing sap-feeding pests, while diamides are cornerstones for controlling chewing pests. Utilizing these insecticides according to their strengths and in rotation with other effective modes of action is paramount for sustainable pest management and preserving their long-term efficacy.
The continued development and responsible stewardship of novel insecticides like sulfoxaflor are essential for global food security and the management of insect-vectored diseases.
References
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UCL Discovery. (n.d.). Modes of action, resistance and toxicity of insecticides targeting nicotinic acetylcholine receptors. Retrieved from [Link]
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Wikipedia. (n.d.). Sulfoxaflor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sulfoxaflor. PubChem. Retrieved from [Link]
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MDPI. (2024, February 19). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. Retrieved from [Link]
-
ResearchGate. (2021). Sulfoxaflor – A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance. Retrieved from [Link]
-
Sparks, T. C., et al. (2021). Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance. Pesticide Biochemistry and Physiology, 177, 104885. Retrieved from [Link]
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Center for Biological Diversity. (n.d.). The Facts on Sulfoxaflor. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Properties, mode of insecticidal action, environmental exposure pathways, and uses of the insecticide sulfoxaflor; sulfoxaflor environmental science review part I. PubMed. Retrieved from [Link]
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Marchesini, E., et al. (2018). A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Journal of Entomological and Acarological Research, 50(1). Retrieved from [Link]
-
ResearchGate. (2019). (PDF) A review of sulfoxaflor, a derivative of biological acting substances as a class of insecticides with a broad range of action against many insect pests. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Sulfoxaflor. Retrieved from [Link]
-
Sparks, T. C., et al. (2013). Sulfoxaflor and the sulfoximine insecticides: Chemistry, mode of action and basis for efficacy on resistant insects. Pesticide Biochemistry and Physiology, 107(1), 1-7. Retrieved from [Link]
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Dow AgroSciences. (n.d.). Isoclast™ active Technical Bulletin. Retrieved from [Link]
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Miller, A. L., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments, (46), 2129. Retrieved from [Link]
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Ihara, M., et al. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. PLOS Genetics, 18(1), e1009960. Retrieved from [Link]
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Nauen, R. (2006). Insecticide mode of action: return of the ryanodine receptor. Pest Management Science, 62(8), 690-692. Retrieved from [Link]
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Casida, J. E. (1993). Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects. Archives of Insect Biochemistry and Physiology, 22(1-2), 13-23. Retrieved from [Link]
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Dong, K., et al. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. Advances in Insect Physiology, 47, 115-153. Retrieved from [Link]
-
Kumar, P., et al. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1444. Retrieved from [Link]
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Zlotkin, E. (1999). The insect voltage-gated sodium channel as target of insecticides. Annual Review of Entomology, 44, 429-455. Retrieved from [Link]
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Holyoke, C. W., & Cordova, D. (1994). Chloride channels as tools for developing selective insecticides. ACS Symposium Series, 551, 161-176. Retrieved from [Link]
-
PLOS. (2022). Nicotinic acetylcholine receptor modulator insecticides act on diverse receptor subtypes with distinct subunit compositions. Retrieved from [Link]
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ResearchGate. (2015). Ryanodine Receptors for Drugs and Insecticides: An Overview. Retrieved from [Link]
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ResearchGate. (1994). Chloride channels as tool for developing selective insecticides. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Voltage-Gated Sodium Channels as Insecticide Targets. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Modes of Action, Resistance and Toxicity of Insecticides Targeting Nicotinic Acetylcholine Receptors. PubMed. Retrieved from [Link]
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Greenhouse Product News. (n.d.). Ryanodine Receptor Modulators — IRAC Group 28. Retrieved from [Link]
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JoVE. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube. Retrieved from [Link]
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Keeley, L. (2011, October 25). 11. Pyrethroid Action [Video]. YouTube. Retrieved from [Link]
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Bentham Science. (2022). Ryanodine Receptor as Insecticide Target. Retrieved from [Link]
-
Tomizawa, M., & Casida, J. E. (2001). Insect nicotinic receptor interactions in vivo with neonicotinoid, organophosphorus, and methylcarbamate insecticides and a synergist. Proceedings of the National Academy of Sciences, 98(17), 9920-9924. Retrieved from [Link]
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PLOS. (2021). Agonist and antagonist properties of an insect GABA-gated chloride channel (RDL) are influenced by heterologous expression conditions. Retrieved from [Link]
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LSU Scholarly Repository. (2010). Bioassays for monitoring insecticide resistance. Retrieved from [Link]
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ACS Publications. (n.d.). Molecular Mechanism of Action and Selectivity of Sodium Channel Blocker Insecticides. Retrieved from [Link]
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World Health Organization. (2022). Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays. Retrieved from [Link]
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Sattelle, D. B., et al. (2009). Insect ryanodine receptors: molecular targets for novel pest control chemicals. Invertebrate Neuroscience, 9(3-4), 115-124. Retrieved from [Link]
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Taylor-Wells, J., et al. (2017). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Current Medicinal Chemistry, 24(27), 2935-2945. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone
Executive Summary: Beyond the Bench
As researchers and developers, our focus is often on the synthesis and application of novel molecules like 3'-Fluoro-5'-(pentafluorosulfur)acetophenone. However, responsible lifecycle management, particularly disposal, is a critical and non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. The procedures outlined are derived from an analysis of its constituent functional groups—an acetophenone core, an aryl fluoride, and a pentafluorosulfur (SF₅) moiety—and are grounded in established best practices for highly fluorinated and sulfur-containing hazardous materials. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guidance is synthesized from data on structurally analogous compounds to ensure a high margin of safety.
Hazard Assessment: Understanding the 'Why' Behind the 'How'
The disposal protocol is directly informed by the anticipated chemical hazards of 3'-Fluoro-5'-(pentafluorosulfur)acetophenone. The molecule's structure suggests a combination of hazards associated with aromatic ketones and, more significantly, the presence of heavy fluorination.
-
Acetophenone Core: The base structure is a combustible liquid, a known eye irritant, and is harmful if swallowed[1][2].
-
Aryl Fluoride: The fluoro- group adds chemical stability but can contribute to the formation of hazardous decomposition products.
-
Pentafluorosulfur (SF₅) Group: This is the most critical functional group from a disposal perspective. The SF₅ group is exceptionally stable but can decompose under high heat to release highly toxic and corrosive gases, including hydrogen fluoride (HF) and sulfur oxides (SOx)[3]. Compounds containing such groups are often categorized with Per- and Polyfluoroalkyl Substances (PFAS) due to their environmental persistence[4][5].
The primary causality for the stringent disposal methods described herein is the potential for creating highly toxic and environmentally persistent byproducts if not managed correctly. Standard disposal methods like simple incineration are insufficient and dangerous.
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Category | Associated Risk | Rationale / Analogous Compound | Citation |
| Acute Toxicity (Oral) | Harmful if swallowed. | Acetophenone is classified as harmful if swallowed. | [2] |
| Skin/Eye Irritation | Causes skin and serious eye irritation. | Fluoroacetophenone variants are known irritants. | [6] |
| Respiratory Irritation | May cause respiratory tract irritation. | A common hazard for volatile aromatic compounds. | [4][6] |
| Combustibility | Combustible liquid. | Acetophenone and its derivatives have flashpoints indicating combustibility. | [6] |
| Decomposition Hazards | Combustion emits highly toxic fumes of Hydrogen Fluoride (HF) and Sulfur Oxides (SOx). | Documented for compounds with C-F and S-F bonds. | [3] |
| Environmental Hazard | Potential for long-term adverse effects in the aquatic environment. Harmful to aquatic life. | A common classification for fluorinated aromatic compounds. |
Regulatory Imperative: Compliance and Best Practices
The disposal of highly fluorinated compounds is regulated under stringent environmental laws. In the United States, the Environmental Protection Agency (EPA) sets guidelines under the Resource Conservation and Recovery Act (RCRA) for hazardous waste[7]. Due to its high fluorine content and persistence, 3'-Fluoro-5'-(pentafluorosulfur)acetophenone should be managed as a hazardous waste. The EPA is increasingly focusing on PFAS, and compounds with similar characteristics fall under this scrutiny, necessitating disposal methods that ensure their complete destruction[8][9][10].
Step-by-Step Disposal Protocol: A Self-Validating Workflow
This protocol is designed to create a closed-loop, verifiable system for waste management, from the point of generation to final disposal.
Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure a robust barrier between you and the potential hazard.
-
Step 1: Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or laminate gloves are preferred for extensive handling).
-
Step 2: Use ANSI-rated safety glasses with side shields at a minimum; chemical splash goggles are required when there is a risk of splashing[6].
-
Step 3: A flame-resistant lab coat must be worn and fully buttoned.
-
Step 4: All handling of the material, including transfer to a waste container, must be performed inside a certified chemical fume hood to prevent inhalation of vapors[3].
Waste Segregation and Collection
Proper segregation is the foundation of safe disposal. Never mix incompatible waste streams.
-
Step 1: Designate a specific, clearly labeled hazardous waste container for 3'-Fluoro-5'-(pentafluorosulfur)acetophenone and any materials contaminated with it.
-
Step 2: The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, vapor-tight lid.
-
Step 3: Label the container with "Hazardous Waste," the full chemical name: "3'-Fluoro-5'-(pentafluorosulfur)acetophenone," and the associated hazards (e.g., "Combustible," "Toxic," "Irritant").
-
Step 4: Collect all contaminated materials, including pipette tips, wipes, and gloves, in the same container. Do not overfill the container; leave at least 10% headspace.
-
Step 5: Keep the waste container closed at all times, except when adding waste. Store it in a cool, well-ventilated area away from ignition sources[11].
Final Disposal Procedure
Direct disposal by the user is not a safe or compliant option.
-
Step 1: Engage a Professional Service. Arrange for pickup by a licensed and certified hazardous waste disposal company. Your institution's Environmental Health & Safety (EHS) office will have approved vendors.
-
Step 2: Method of Destruction. The required method of disposal is high-temperature incineration (typically >1,000 °C) in a facility equipped with specialized scrubbers and afterburners. This is the critical step.
-
Causality: The high temperature is necessary to break the extremely strong carbon-fluorine and sulfur-fluorine bonds. The scrubbers are essential to neutralize the resulting HF and SOx gases, preventing their release into the atmosphere where they can cause severe environmental damage and health hazards[3][12].
-
-
Step 3: Landfill is Not an Option. Do not dispose of this material in a landfill. Its persistence and potential to leach into groundwater make landfilling an unacceptable risk[5]. While residues from proper incineration may be landfilled, the raw chemical must not be[5].
-
Step 4: Documentation. Retain all paperwork and manifests from the disposal company. This documentation is your proof of compliant disposal.
Spill Management Protocol
In the event of an accidental release, a swift and correct response is critical.
-
Step 1: Evacuate and Alert. If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert colleagues and the EHS office.
-
Step 2: Control Vapors and Ignition Sources. Remove all ignition sources from the area. If safe to do so, use a spill absorbent material like sand or diatomaceous earth to cover the spill and control vapor release[1][3]. Do not use combustible absorbents like paper towels on large spills.
-
Step 3: Neutralize and Collect. Wearing full PPE, cautiously collect the absorbed material using non-sparking tools. Place it in the designated hazardous waste container[3].
-
Step 4: Decontaminate. Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as hazardous waste.
-
Step 5: Ventilate. Allow the area to ventilate thoroughly before resuming work.
Visual Workflow and Decision Guides
To ensure clarity, the following diagrams outline the key processes described in this guide.
Caption: Waste Disposal Workflow for 3'-Fluoro-5'-(pentafluorosulfur)acetophenone.
Caption: Decision Flowchart for Spill Response.
References
-
Deepak Nitrite Ltd. (2023). SAFETY DATA SHEET 3'-(Trifluoromethyl) acetophenone. Link
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetophenone. Link
-
DAIKIN INDUSTRIES, LTD. (2023). Safety Data Sheet: PENTAFLUOROPROPANOL. Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67682, 3'-(Trifluoromethyl)acetophenone. Link
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Perfluoro-compound FC-77. Link
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - (Pentafluorophenyl)acetonitrile. Link
-
Apollo Scientific. (n.d.). SAFETY DATA SHEET - TRIFLUOROMETHYLSULPHUR PENTAFLUORIDE 99%. Link
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - General guidance. Link
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Chem-Impex International, Inc. (n.d.). 3'-(Trifluoromethoxy)acetophenone. Link
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MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Link
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University of Oxford. (2025). Researchers develop innovative new method to recycle fluoride from long-lived 'forever chemicals'. Link
-
ChemicalBook. (n.d.). 3',4',5'-TRIFLUOROACETOPHENONE. Link
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U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Link
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Chem-Impex International, Inc. (n.d.). 2',3',4',5',6'-Pentafluoroacetophenone. Link
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Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetophenone. Link
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Mikołajczak, Z., et al. (2021). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Link
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Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3'-Fluoroacetophenone. Link
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U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Link
-
Sigma-Aldrich. (n.d.). 3',5'-Bis(trifluoromethyl)acetophenone 98. Link
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Aldrich. (2023). Acetophenone - SAFETY DATA SHEET. Link
-
The Acta Group. (2024). EPA Proposes to Modify the Definition of Hazardous Waste and Add Multiple PFAS as Hazardous Constituents. Link
-
Bibliothèque et Archives Canada. (n.d.). Organofluorine Compounds in the Environment. Link
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Link
-
Federal Register. (2024). Listing of Specific PFAS as Hazardous Constituents. Link
Sources
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- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcfenvironmental.com [mcfenvironmental.com]
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- 7. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
